Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAADKIIEUFKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556517 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112332-96-4 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-hydroxy-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Nenitzescu Synthesis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Nenitzescu indole (B1671886) synthesis, first reported by Costin Nenitzescu in 1929, remains a cornerstone in heterocyclic chemistry for the construction of 5-hydroxyindole (B134679) derivatives.[1] This reaction, involving the condensation of a benzoquinone with a β-aminocrotonic ester, provides a direct route to a scaffold of significant interest in medicinal chemistry.[2] The 5-hydroxyindole core is a key structural component in a variety of biologically active molecules, including the neurotransmitter serotonin (B10506) and numerous pharmaceutical agents.[2] This guide provides an in-depth technical overview of the Nenitzescu synthesis with a specific focus on the preparation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate.
Reaction Mechanism and Key Principles
The mechanism of the Nenitzescu indole synthesis proceeds through a sequence of well-established steps: a Michael addition, a nucleophilic attack, and an elimination reaction.[2] The reaction is typically conducted in polar solvents, and the inclusion of a Lewis acid catalyst can enhance the reaction rate and overall yield.[3]
The generally accepted mechanism is as follows:
-
Michael Addition: The synthesis initiates with a Michael addition of the enamine (methyl 3-aminocrotonate) to the 1,4-benzoquinone (B44022).
-
Nucleophilic Attack: This is followed by a nucleophilic attack from the enamine's pi bond.
-
Elimination: The final step involves an elimination reaction to form the aromatic indole ring.
Experimental Protocol: Synthesis of Methyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate
While a specific protocol for this compound is not widely documented, the following procedure is adapted from established methods for the synthesis of its close analog, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.[4] Researchers should note that optimization of reaction conditions may be necessary.
Materials:
-
1,4-Benzoquinone
-
Methyl 3-aminocrotonate
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for Column Chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-benzoquinone (1.0 equivalent) in a suitable solvent such as a mixture of methanol and ethyl acetate.
-
Addition of Enamine: Slowly add a solution of methyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is redissolved in ethyl acetate and washed sequentially with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[4]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.[4]
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate), to afford the pure Methyl 5-Hydroxy-2-methyl-1H-indole-3-carboxylate.
Quantitative Data
The following table summarizes key quantitative data for the parent compound, 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid, and its ethyl ester, which serve as valuable reference points for the characterization of the target methyl ester.
| Parameter | 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate |
| Molecular Formula | C₁₀H₉NO₃ | C₁₂H₁₃NO₃ |
| Molecular Weight | 191.18 g/mol [5] | 219.24 g/mol [6] |
| Appearance | Solid | Solid |
| ¹H NMR | Data not readily available | A spectrum is available which can be used for comparison.[7] |
| ¹³C NMR | Data not readily available | A spectrum is available which can be used for comparison.[8] |
| Mass Spectrometry | Data not readily available | m/z: 219 (M+), 190, 174, 144[6] |
| Yield | Not applicable | Yields can vary, with reports of up to 65% on a gram scale.[3] |
Note: The spectroscopic data provided is for the closely related ethyl ester and should be used as a reference. Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the identity and purity of the synthesized this compound.
Applications in Drug Development
The 5-hydroxyindole scaffold synthesized via the Nenitzescu reaction is of paramount importance in drug discovery and development. Its presence in serotonin highlights its significance in neuroscience research.[2] Furthermore, this structural motif is found in non-steroidal anti-inflammatory drugs (NSAIDs) like indometacin and has been investigated for the development of novel anticancer agents.[2] The versatility of the Nenitzescu synthesis allows for the creation of diverse libraries of 5-hydroxyindole derivatives for screening against a wide array of biological targets.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 8. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]
Spectroscopic and Synthetic Profile of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, a key intermediate in the development of various pharmacologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of available data, analysis of closely related analogs, and detailed experimental protocols to support research and development activities.
Spectroscopic Data
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been reported for this compound.[1]
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragments (m/z) | Predicted Key Fragments |
| 191 (M⁺), 160 ([M-OCH₃]⁺), 132 ([M-COOCH₃]⁺) |
Note: The predicted key fragments are based on typical fragmentation patterns of indole (B1671886) esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for the target compound is not directly available. However, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of closely related compounds, such as methyl 1H-indole-3-carboxylate and 5-hydroxy-1H-indole-3-carbaldehyde.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.0 | br s | 1H | N-H |
| ~9.0 - 9.5 | s | 1H | O-H (Phenolic) |
| ~8.0 - 8.2 | s | 1H | H-2 |
| ~7.3 - 7.5 | d | 1H | H-4 |
| ~7.2 - 7.3 | d | 1H | H-7 |
| ~6.8 - 7.0 | dd | 1H | H-6 |
| ~3.8 | s | 3H | -OCH₃ |
Solvent: DMSO-d₆
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~165 | C=O (Ester) |
| ~150 - 155 | C-5 |
| ~135 | C-7a |
| ~130 | C-2 |
| ~125 | C-3a |
| ~115 | C-7 |
| ~110 | C-6 |
| ~105 | C-4 |
| ~100 | C-3 |
| ~51 | -OCH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. Table 4 outlines the expected characteristic absorption bands based on its functional groups.
Table 4: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| ~3400 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1680 | Strong | C=O Stretch (Ester) |
| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Experimental Protocols
The following section details a plausible synthetic route and the general procedures for acquiring the spectroscopic data presented above.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer indole synthesis, followed by esterification.
Step 1: Synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid
This step can be achieved via the Japp-Klingemann reaction or a modified Fischer indole synthesis using 4-hydrazinophenol hydrochloride and pyruvic acid.
Step 2: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-hydroxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol (B129727).
-
Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.
-
Neutralization and Extraction: Dilute the residue with water and neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent, into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.
This guide provides a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided information on related compounds and established analytical techniques offers a robust framework for its synthesis and characterization.
References
An In-Depth NMR Analysis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. This key intermediate in various synthetic pathways demands thorough structural elucidation to ensure purity and confirm its identity. This document outlines predicted NMR data, detailed experimental protocols for acquiring such data, and visual workflows to aid in the understanding of the analytical process.
Predicted Spectroscopic Data
Predicted 1H NMR Data (in DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.5 | br s | 1H | N-H |
| ~9.5 | s | 1H | OH |
| ~7.9 | s | 1H | H-2 |
| ~7.3 | d | 1H | H-4 |
| ~7.2 | d | 1H | H-7 |
| ~6.8 | dd | 1H | H-6 |
| ~3.8 | s | 3H | -OCH3 |
Predicted 13C NMR Data (in DMSO-d6)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~165.0 | C=O |
| ~150.0 | C-5 |
| ~136.0 | C-7a |
| ~131.0 | C-2 |
| ~127.0 | C-3a |
| ~115.0 | C-6 |
| ~112.5 | C-7 |
| ~105.0 | C-4 |
| ~103.0 | C-3 |
| ~51.0 | -OCH3 |
Experimental Protocols
To obtain high-quality 1H and 13C NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Tuning and Matching: Tune and match the probe for the 1H and 13C frequencies to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6 solvent.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is essential for obtaining sharp spectral lines and resolving fine couplings. This can be done manually or using an automated shimming routine.
-
1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
13C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: 2 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for 13C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm. Reference the 13C spectrum to the DMSO-d6 solvent peak at 39.52 ppm.
-
Integration and Peak Picking: Integrate the signals in the 1H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both the 1H and 13C spectra.
Visualizing the Analysis
To better illustrate the processes involved in the NMR analysis of this compound, the following diagrams have been generated using the DOT language.
Physical and chemical properties of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules. Its indole (B1671886) scaffold, functionalized with both a hydroxyl group and a methyl ester, provides multiple reaction sites for chemical modification. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data for characterization.
Physical and Chemical Properties
This compound is a solid at room temperature. Its core structure consists of a bicyclic indole ring system, with a hydroxyl group at the C5 position and a methyl carboxylate group at the C3 position. These functional groups are key to its chemical reactivity and solubility characteristics.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Solid | |
| Monoisotopic Mass | 191.058243149 Da | [1] |
| Storage Temperature | Refrigerator |
Chemical Properties
The chemical reactivity of this compound is dictated by its indole nucleus and its functional groups. The indole N-H is weakly acidic and can be deprotonated or alkylated. The electron-rich aromatic ring is susceptible to electrophilic substitution. The hydroxyl group can undergo O-alkylation or acylation, and the methyl ester can be hydrolyzed or converted to other functional groups such as amides or hydrazides.
Spectroscopic Data
Accurate characterization of this compound is crucial for its use in synthesis and drug discovery. The following tables summarize its key spectroscopic features.
¹³C NMR Spectroscopy
| Feature | Description |
| Copyright | © 2016-2025 W. Robien, Inst. of Org. Chem., Univ. of Vienna. All Rights Reserved.[1] |
| Availability | Spectral data is available through PubChem.[1] |
Mass Spectrometry
| Feature | Description |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Instrument | Finningan MAT TSQ-7000 |
| Source of Spectrum | ARK-2007-230-3 |
| Copyright | © 2020-2025 John Wiley & Sons, Inc. All Rights Reserved.[1] |
| Predicted Collision Cross Section (CCS) Values | [M+H]⁺: 137.4 Ų, [M+Na]⁺: 147.7 Ų, [M-H]⁻: 139.1 Ų |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis, purification, and analysis of this compound.
Synthesis via Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a powerful and widely used method for the preparation of 5-hydroxyindole (B134679) derivatives.[2][3][4][5] It involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester.[2]
Materials:
-
p-Benzoquinone
-
Methyl 3-aminocrotonate
-
Ethyl acetate (B1210297)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for elution
Procedure:
-
Dissolution: Dissolve p-benzoquinone (1.0 equivalent) in ethyl acetate in a round-bottom flask.[2]
-
Addition of Enamine: With vigorous stirring at room temperature, slowly add a solution of methyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with a 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield the pure this compound.[2]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[6] The choice of solvent is critical for successful purification.[7]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture, toluene)[7]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Collection of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[7]
-
Drying: Dry the purified crystals in a vacuum oven.
Spectroscopic Analysis
General procedures for obtaining spectroscopic data are outlined below.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. Use standard pulse programs for 1D and 2D experiments like COSY, HSQC, and HMBC for full structural elucidation.[8]
3.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[9]
3.3.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[10]
-
Data Acquisition: Acquire the mass spectrum, which will provide information about the molecular weight and fragmentation pattern of the compound.
Visualizations
Diagrams illustrating key workflows are provided below to enhance understanding.
References
- 1. This compound | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. synarchive.com [synarchive.com]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. benchchem.com [benchchem.com]
- 10. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. The indole (B1671886) scaffold is a privileged structure in drug discovery, and this derivative serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2]
Chemical Identity and Properties
This compound is an organic compound featuring an indole core substituted with a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position.
Molecular Structure:
Image Source: PubChem CID 14144546.[3]
Table 1: Chemical Identifiers and Descriptors [3][4]
| Identifier | Value |
| CAS Number | 112332-96-4 |
| Molecular Formula | C₁₀H₉NO₃ |
| IUPAC Name | This compound |
| SMILES | COC(=O)C1=CNC2=C1C=C(C=C2)O |
| InChIKey | LRAADKIIEUFKEG-UHFFFAOYSA-N |
Table 2: Physicochemical Properties [3]
| Property | Value |
| Molecular Weight | 191.18 g/mol |
| Monoisotopic Mass | 191.058243149 Da |
| XLogP3-AA (Predicted) | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 62.3 Ų |
Synthesis and Experimental Protocols
General Experimental Protocol: Nenitzescu Indole Synthesis
This protocol outlines the synthesis of a 5-hydroxyindole (B134679) core, which is the precursor to the target molecule.
Objective: To synthesize a 5-hydroxy-2-methyl-1H-indole-3-carboxylate derivative, a close analog of the target compound.[5]
Materials:
-
p-Benzoquinone
-
Ethyl 3-aminocrotonate (or similar enamine)
-
Solvent (e.g., Acetic Acid, Dichloromethane, or Ethanol)
-
Acid or base catalyst (as required by the specific reaction variant)
Procedure:
-
Dissolve p-benzoquinone in the chosen solvent in a round-bottom flask.
-
Slowly add the enamine (e.g., ethyl 3-aminocrotonate) to the solution at room temperature with stirring.
-
The reaction mixture is then typically stirred for several hours at room temperature or heated to reflux to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system, to yield the 5-hydroxyindole-3-carboxylate ester.[5][6]
General Experimental Protocol: Fischer Esterification
If starting from the corresponding carboxylic acid (5-Hydroxy-1H-Indole-3-Carboxylic Acid), a standard Fischer esterification can be performed.
Objective: To convert the indole-3-carboxylic acid to its methyl ester.[6]
Materials:
-
5-Hydroxy-1H-Indole-3-Carboxylic Acid
-
Methanol (large excess, acts as solvent and reagent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
Procedure:
-
Suspend the indole-3-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.[6]
-
After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by recrystallization or column chromatography.[6]
Spectroscopic Data Analysis
Spectroscopic analysis is essential for the structural confirmation of this compound. While a complete, published spectrum for this specific molecule was not found in the search results, the expected spectral features can be predicted based on data from closely related analogs like methyl indole-3-carboxylate.[7][8]
Table 3: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~11.5 | br s | N-H |
| ~9.0 | s | O-H |
| ~7.8 | d | H-2 |
| ~7.3 | d | H-4 |
| ~7.2 | d | H-7 |
| ~6.7 | dd | H-6 |
| ~3.8 | s | -OCH₃ |
Table 4: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~165 | C=O |
| ~150 | C-5 |
| ~131 | C-7a |
| ~130 | C-2 |
| ~127 | C-3a |
| ~113 | C-7 |
| ~112 | C-6 |
| ~105 | C-4 |
| ~103 | C-3 |
| ~51 | -OCH₃ |
Table 5: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Bond Vibration |
| ~3400 | Strong, Broad | O-H Stretch |
| ~3300 | Strong, Broad | N-H Stretch |
| ~1680 | Strong | C=O Stretch (Ester) |
| ~1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
General Protocol: Spectroscopic Sample Preparation and Analysis
Applications in Drug Development
The indole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Indole-3-carboxylate derivatives, in particular, serve as crucial intermediates for synthesizing compounds targeting a wide range of diseases.[1][9]
-
Anticancer Agents: The 5-hydroxyindole scaffold is a key component of various compounds designed as potential anti-breast cancer agents.[10] Modifications at the N-1 and C-2 positions of the indole ring can lead to potent cytotoxic effects.
-
Antiviral and Kinase Inhibitors: The functional handles on this compound (the hydroxyl and ester groups) allow for further chemical elaboration to produce complex molecules, including kinase inhibitors and antiviral agents.[1] The core structure is amenable to reactions like N-alkylation and palladium-catalyzed cross-coupling to build molecular diversity.[9]
Safety and Handling
According to GHS information, this compound is classified as a warning-level hazard.[3]
Table 6: GHS Hazard Information [3][4]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 112332-96-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tetratek.com.tr [tetratek.com.tr]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound belonging to the indole (B1671886) family, a class of molecules renowned for its prevalence in bioactive natural products and pharmaceuticals. Its scaffold is a key intermediate in the synthesis of a wide array of therapeutic agents, demonstrating significant potential in the fields of oncology and virology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in drug discovery, with a focus on its utility as a precursor to potent antiviral and anticancer compounds. Detailed experimental protocols and data are presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₁₀H₉NO₃. Its structure features an indole core, substituted with a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position. These functional groups are critical to its reactivity and its utility as a versatile building block in organic synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| CAS Number | 112332-96-4 | |
| Appearance | Light pink to off-white crystalline powder | [2] |
| Water Solubility | Insoluble | [2] |
| Organic Solvents | Slightly soluble in methanol (B129727) and DMSO | [2] |
| Predicted XlogP | 2.2 | [3] |
Synthesis Protocols
The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid, which can be synthesized through various indole formation reactions. Below are representative protocols for its synthesis.
Nenitzescu Indole Synthesis (for the core structure)
The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole (B134679) derivatives from a benzoquinone and an ethyl β-aminocrotonate. While this method typically yields the ethyl ester, it is a fundamental step in producing the core scaffold.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve p-benzoquinone in a solvent such as acetone (B3395972) or ethanol.
-
Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate to the benzoquinone solution at room temperature with stirring.
-
Reaction: The reaction mixture is stirred for several hours to days, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is concentrated, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.[4]
Fischer-Speier Esterification of 5-Hydroxy-1H-indole-3-carboxylic acid
This protocol describes the direct esterification of the corresponding carboxylic acid to the methyl ester.
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-hydroxy-1H-indole-3-carboxylic acid (1 eq) and a magnetic stir bar.[5]
-
Solvent and Catalyst: In a fume hood, add anhydrous methanol (in large excess), which serves as both the reactant and the solvent. Stir the mixture. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Purification: Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product can be further purified by recrystallization.[5]
Caption: Workflow for the synthesis via Fischer-Speier Esterification.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables provide representative data, extrapolated from the closely related methyl indole-3-carboxylate (B1236618) and other substituted indoles.[6][7]
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~11.5 | br s | 1H | N-H |
| ~8.9 | s | 1H | O-H |
| ~7.8 | d | 1H | H-2 |
| ~7.4 | d | 1H | H-4 |
| ~7.2 | d | 1H | H-7 |
| ~6.8 | dd | 1H | H-6 |
| ~3.8 | s | 3H | -OCH₃ |
| Solvent: DMSO-d₆ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |
| ~165.0 | C=O |
| ~152.0 | C-5 |
| ~136.0 | C-7a |
| ~131.0 | C-2 |
| ~127.0 | C-3a |
| ~113.0 | C-7 |
| ~112.0 | C-6 |
| ~107.0 | C-4 |
| ~103.0 | C-3 |
| ~51.0 | -OCH₃ |
| Solvent: DMSO-d₆ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Bond Vibration |
| ~3400 | Strong, Broad | O-H Stretch |
| ~3300 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Ester) |
| ~1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)
| m/z (Predicted) | Adduct |
| 192.0655 | [M+H]⁺ |
| 214.0474 | [M+Na]⁺ |
| 190.0509 | [M-H]⁻ |
| Data predicted for C₁₀H₉NO₃[3] |
Biological Activity and Applications in Drug Development
The 5-hydroxy-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. This makes this compound a highly valuable starting material for the synthesis of novel therapeutic agents.
Antiviral Activity
Numerous studies have highlighted the potent antiviral properties of 5-hydroxyindole derivatives. They have shown promise against a variety of viruses, including Hepatitis B Virus (HBV), influenza, and coronaviruses.
-
Anti-HBV Activity: A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities. Several compounds exhibited significant inhibition of HBV DNA replication, with some derivatives showing much greater potency than the control drug, lamivudine.[8]
-
Anti-SARS-CoV-2 Activity: A derivative of 5-methoxyindole-3-carboxylic acid, structurally related to the title compound, demonstrated a complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM.[9][10] This compound also showed interferon-inducing activity and suppressed the formation of syncytia induced by the viral spike protein.[11]
| Compound Class | Virus | Activity Metric | Value | Reference |
| Ethyl 5-hydroxy-1H-indole-3-carboxylate deriv. | HBV | IC₅₀ | 1.52 µg/mL | [8] |
| Ethyl 5-hydroxy-1H-indole-3-carboxylate deriv. | HBV | IC₅₀ | 15.41 µg/mL | [8] |
| 6-bromo-5-methoxy-indole-3-carboxylate deriv. | SARS-CoV-2 | IC₅₀ | 1.06 µg/mL (SI = 78.6) | [10][11] |
| Ethyl 5-hydroxy-indole-3-carboxylate deriv. | Influenza A | In vivo efficacy | High at 25 mg/kg/day | [12] |
Experimental Protocol: Antiviral Assay (General)
-
Cell Culture: Appropriate host cells (e.g., HepG2 2.2.15 for HBV, Vero E6 for SARS-CoV-2) are cultured in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound.
-
Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification: The extent of viral replication is quantified using methods such as quantitative PCR (qPCR) for viral DNA/RNA, or an ELISA for viral antigens. The 50% inhibitory concentration (IC₅₀) is then calculated.
Anticancer Activity
The indole nucleus is a cornerstone in the development of anticancer drugs. Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines.
-
Activity against Breast Cancer: A study on novel 5-hydroxyindole-3-carboxylic acid and its ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line. One ester derivative demonstrated a half-maximal effective concentration (EC₅₀) of 4.7 µM, with no significant toxicity to normal human dermal fibroblast cells.[13]
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Ethyl 5-hydroxy-indole-3-carboxylate deriv. | MCF-7 | EC₅₀ | 4.7 µM | [13] |
| Other Ethyl 5-hydroxy-indole-3-carboxylate deriv. | MCF-7 | EC₅₀ | < 10 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The EC₅₀ value is calculated from the dose-response curve.
Signaling Pathways in Cancer
Indole-based compounds are known to modulate several critical signaling pathways implicated in cancer progression, such as cell proliferation, survival, and angiogenesis. While specific studies on this compound are limited, the general mechanisms of related indole compounds provide a strong rationale for its potential anticancer effects.
References
- 1. This compound | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C10H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key Intermediates in the Synthesis of 5-Hydroxyindoles
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxyindole (B134679) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin (B10506) and various pharmaceuticals. This technical guide provides a detailed exploration of the key intermediates and synthetic pathways leading to this important class of molecules, with a primary focus on the widely utilized Nenitzescu indole (B1671886) synthesis.
The Nenitzescu Indole Synthesis: A Primary Route to 5-Hydroxyindoles
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful and direct method for the preparation of 5-hydroxyindole derivatives.[1][2] The reaction involves the condensation of a 1,4-benzoquinone (B44022) with a β-aminocrotonic ester (an enamine).[1][2]
The generally accepted mechanism proceeds through a Michael addition of the enamine to the benzoquinone, followed by a cyclization and subsequent elimination to afford the 5-hydroxyindole core.[2][3]
The two primary building blocks and therefore key intermediates for the Nenitzescu synthesis are:
-
1,4-Benzoquinones: These are readily available cyclic diketones. The substitution pattern on the benzoquinone ring dictates the substitution on the benzene (B151609) portion of the resulting indole.
-
β-Aminocrotonic Esters (Enamines): These are key nucleophiles in the reaction. Ethyl 3-aminocrotonate is a commonly used example and can be synthesized from ethyl acetoacetate (B1235776) and ammonia (B1221849).[4][5]
A common method for the preparation of ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate with an ammonia source.[5][6]
Materials:
-
Ethyl acetoacetate
-
Methanol
Procedure:
-
Dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (3 equivalents) in methanol.
-
Stir the reaction mixture at room temperature for 20 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the product can be purified. A yield of 94% has been reported for a similar continuous flow process using aqueous ammonia.[6]
This protocol provides a detailed methodology for the synthesis of a representative 5-hydroxyindole derivative via the Nenitzescu reaction.[1]
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Glacial Acetic Acid
-
Ethyl Acetate
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate.[1]
-
Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate (1.2 eq) in ethyl acetate to the flask at room temperature with vigorous stirring.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.[1]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash it sequentially with a 5% sodium bicarbonate solution, water, and a saturated sodium chloride solution.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.[1]
The yield of the Nenitzescu synthesis can be influenced by various factors, including the substrates, solvent, and catalyst.
| Benzoquinone Derivative | Enamine Derivative | Catalyst/Solvent | Yield (%) | Reference |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | Acetone (reflux) | 46 | [3] |
| 1,4-Benzoquinone | Ethyl 3-aminocrotonate | ZnCl2 (8 mol %), CPME, 20°C, 40 min | 50 | [8][9] |
| 1,4-Benzoquinone | Ethyl 1-benzyl-3-amino-crotonate | ZnCl2 (8 mol %), CPME, 20°C, 40 min | 61 | [8][9] |
| 1,4-Benzoquinone | N-benzyl-β-enaminone | ZnI2 (8 mol %), CPME, 20°C, 40 min | 69 | [8][9] |
| Naphthoquinone | Various β-aminocrotonates | (R,R)-Cr salen complex, Nitromethane | up to 97 | [10] |
The structure and purity of the final product are confirmed by spectroscopic methods.
-
¹H NMR: Spectra are available from chemical suppliers and in the literature.[11]
-
¹³C NMR: Spectra are available from chemical suppliers and in the literature.[12][13]
Alternative Synthetic Routes to 5-Hydroxyindoles
While the Nenitzescu synthesis is a primary method, other named reactions can be adapted for the synthesis of 5-hydroxyindoles. These routes involve different key intermediates.
This method involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[14] To synthesize a 5-hydroxyindole, a 4-hydroxyphenylhydrazine would be a key intermediate.
Key Intermediates:
-
4-Hydroxyphenylhydrazine
-
Aldehyde or Ketone (e.g., ethyl pyruvate)
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form the indole.[14]
The Reissert synthesis traditionally uses an o-nitrotoluene and diethyl oxalate (B1200264) to form the indole ring.[15] For a 5-hydroxyindole, a key intermediate would be a 4-hydroxy-2-nitrotoluene.
Key Intermediates:
-
4-Hydroxy-2-nitrotoluene
-
Diethyl oxalate
-
Ethyl o-nitrophenylpyruvate derivative[15]
The synthesis involves condensation followed by reductive cyclization.[15]
This synthesis produces indoles from o-nitrotoluenes via an enamine intermediate.[16] A 4-hydroxy-2-nitrotoluene would be the starting material for a 5-hydroxyindole.
Key Intermediates:
-
4-Hydroxy-2-nitrotoluene
-
N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA)
-
trans-β-dimethylamino-2-nitrostyrene derivative[17]
The process involves the formation of an enamine followed by reductive cyclization.[16]
The Larock synthesis is a palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne.[18] A 2-iodo-4-hydroxyaniline would be a key starting material for a 5-hydroxyindole.
Key Intermediates:
-
2-Iodo-4-hydroxyaniline
-
Disubstituted alkyne
-
Palladium catalyst[18]
This method offers a versatile route to variously substituted indoles.[18]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to 5-hydroxyindoles.
Conclusion
The synthesis of 5-hydroxyindoles is crucial for the advancement of medicinal chemistry and drug development. The Nenitzescu synthesis remains a cornerstone for accessing this scaffold, with 1,4-benzoquinones and β-aminocrotonic esters as its key intermediates. Understanding the detailed experimental protocols and the factors influencing reaction yields is paramount for researchers in the field. Furthermore, a working knowledge of alternative synthetic strategies, such as the Fischer, Reissert, Leimgruber-Batcho, and Larock syntheses, provides a broader toolkit for accessing diverse 5-hydroxyindole derivatives. This guide provides a foundational understanding of these key intermediates and pathways to aid in the rational design and synthesis of novel 5-hydroxyindole-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. revistadechimie.ro [revistadechimie.ro]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]
- 6. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. iris.uniss.it [iris.uniss.it]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]
- 12. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Larock indole synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Fischer-Speier Esterification of Indole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The esterification of indole-3-carboxylic acid is a fundamental transformation in medicinal chemistry and drug development, as the resulting esters are crucial intermediates in the synthesis of a wide array of biologically active compounds.[1] Among the various esterification methods, the Fischer-Speier esterification stands out as a cost-effective, straightforward, and scalable approach, particularly suitable for large-scale synthesis.[2] This technical guide provides a comprehensive overview of the Fischer-Speier esterification of indole-3-carboxylic acids, detailing reaction protocols, quantitative data, and potential challenges.
Core Principles of Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol.[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically employed, acting as both reactant and solvent.[1][5] The equilibrium can also be shifted towards the products by removing water as it is formed, for instance, by using a Dean-Stark apparatus.[3][6]
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][7] The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[4][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the Fischer-Speier esterification of indole-3-carboxylic acid, providing a comparative overview of reaction parameters and outcomes.
Table 1: Typical Reaction Conditions and Yields for Fischer-Speier Esterification of Indole-3-Carboxylic Acid [2]
| Ester Product | Alcohol | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Indole-3-carboxylate (B1236618) | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 4 - 8 | 85 - 95 |
| Ethyl Indole-3-carboxylate | Ethanol (B145695) | H₂SO₄ (catalytic) | Ethanol | 6 - 12 | 80 - 90 |
Table 2: Comparison with an Alternative Method (DCC/DMAP Coupling) [2]
| Ester Product | Method | Alcohol | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Indole-3-carboxylate | DCC/DMAP Coupling | Methanol | DCC, DMAP | Dichloromethane | 2 - 4 | 90 - 98 |
| Ethyl Indole-3-carboxylate | DCC/DMAP Coupling | Ethanol | DCC, DMAP | Dichloromethane | 3 - 6 | 88 - 96 |
Note: While DCC/DMAP coupling offers higher yields and shorter reaction times, it is a milder method suitable for substrates sensitive to strong acids and high temperatures. Fischer-Speier esterification remains a more economical option for large-scale production.[2]
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of methyl and ethyl indole-3-carboxylates via Fischer-Speier esterification.
Protocol 1: Synthesis of Methyl Indole-3-carboxylate [1][2]
-
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Reaction Setup:
-
In a round-bottom flask, suspend indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which acts as both the reactant and the solvent.[1][2]
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2] Caution: The addition of sulfuric acid to methanol is exothermic.[1]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.[9]
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete (typically after 4-8 hours), allow the mixture to cool to room temperature.[2][9]
-
Remove the excess methanol using a rotary evaporator.[2]
-
Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate.[1]
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1] Caution: This will cause CO₂ evolution.[1]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
The crude methyl indole-3-carboxylate can be further purified by recrystallization (e.g., from methanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[1][2]
-
Protocol 2: Synthesis of Ethyl Indole-3-carboxylate [2]
The procedure for the synthesis of the ethyl ester is analogous to that of the methyl ester, with the substitution of anhydrous ethanol for anhydrous methanol. Reaction times may be longer (6-12 hours).[2]
Potential Side Reactions and Troubleshooting
While Fischer-Speier esterification is a robust method, certain side reactions can occur, particularly with substrates like indoles.
-
N-Alkylation: The indole (B1671886) nitrogen is nucleophilic and can potentially be alkylated. However, under the acidic conditions of the Fischer-Speier esterification, the indole nitrogen is protonated, which deactivates it towards alkylation. This method is therefore preferred over methods that use strong bases or harsh alkylating agents which can lead to N-methylation as a side product.[9]
-
Decarboxylation: Indole-3-carboxylic acid can be susceptible to decarboxylation at elevated temperatures. Careful control of the reaction temperature is crucial to minimize this side reaction.[9]
-
Incomplete Reaction: To drive the equilibrium towards the product, a large excess of the alcohol should be used.[1][5] If the reaction is incomplete, increasing the reaction time or the amount of catalyst may be beneficial. Monitoring by TLC is essential to determine the reaction endpoint.[7]
-
Ester Hydrolysis: The presence of water can lead to the reverse reaction, the hydrolysis of the ester. Using anhydrous reagents and solvents is critical.[7]
Visualizing the Process
To better understand the chemical transformations and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Fischer-Speier Esterification.
Caption: Experimental Workflow for Fischer-Speier Esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Nenitzescu Reaction for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Nenitzescu reaction, a cornerstone in heterocyclic chemistry, offers a powerful and direct method for the synthesis of 5-hydroxyindole (B134679) derivatives. First reported by Costin D. Nenitzescu in 1929, this reaction has remained a vital tool for chemists, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the 5-hydroxyindole scaffold in a vast array of biologically active molecules. This guide provides a comprehensive overview of the Nenitzescu reaction, detailing its mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.
Core Reaction and Mechanism
The Nenitzescu indole (B1671886) synthesis is fundamentally the reaction between a 1,4-benzoquinone (B44022) and a β-aminocrotonic ester (an enamine) to yield a 5-hydroxyindole. The reaction can be performed with a variety of substituted benzoquinones and enamines, allowing for the synthesis of a diverse library of indole derivatives.[1]
The generally accepted mechanism, often referred to as the Nenitzescu-Allen mechanism, proceeds through a series of key steps:
-
Michael Addition: The reaction initiates with a Michael-type addition of the enamine to the benzoquinone.
-
Cyclization: This is followed by an intramolecular nucleophilic attack by the enamine nitrogen onto one of the carbonyl carbons of the quinone ring.
-
Dehydration and Tautomerization: The resulting intermediate undergoes dehydration and subsequent tautomerization to yield the aromatic 5-hydroxyindole core.
It is crucial to note that the initial condensation occurs between the carbon of the enamine and the carbon of the benzoquinone, rather than an initial nitrogen-carbon condensation.[2]
Below is a DOT language representation of the accepted reaction mechanism:
Caption: The accepted reaction mechanism for the Nenitzescu indole synthesis.
Quantitative Data Summary
The yield of the Nenitzescu reaction is highly dependent on the specific substrates, solvent, and the presence or absence of a catalyst. Below are tables summarizing quantitative data from various studies.
Table 1: Effect of Solvents on the Yield of a Model Reaction
| Solvent | Yield (%) | Reference |
| Highly Polar Solvents | Generally Higher | [1] |
| Nitromethane | Effective | [3] |
| Acetic Acid | Effective | [3] |
| Dichloromethane (uncatalyzed) | 30 | [3] |
| Benzene (uncatalyzed) | 21 | [3] |
| Acetone (reflux) | 46 | [4] |
Table 2: Influence of Lewis Acid Catalysts on Yield
| Lewis Acid (mol%) | Solvent | Yield (%) | Reference |
| None | Dichloromethane | 30 | [3] |
| ZnCl₂ (10) | Dichloromethane | 88 (for specific substrate) | [5] |
| ZnI₂ | - | Similar to ZnCl₂ | [5] |
| AlCl₃ | - | Lower than ZnCl₂/ZnI₂ | [5] |
| (NH₄)₂[Ce(NO₃)₆] | Ethanol | Good | [6] |
| BF₃·OEt₂ (stoichiometric) | Acetonitrile (B52724) | - (promotes benzofuran (B130515) formation) | [7] |
Table 3: Yields for Various Substituted Indole Products
| Benzoquinone Derivative | Enamine Derivative | Catalyst/Solvent | Yield (%) | Reference |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Acetone (reflux) | 46 | [4] |
| 1,4-Benzoquinone | Ethyl 3-aminocinnamate | Acetic Acid | 46 | [4] |
| Naphthoquinone | Various β-amino-crotonic derivatives | (R,R)-cat2 Cr salen catalyst / Nitromethane | up to 97 | [8] |
| 1,4-Benzoquinone | Enaminone 2a | 10 mol% ZnCl₂ / CH₂Cl₂ | 88 | [5] |
| p-Benzoquinone | Piperazinone enaminoester | - | Low (9%) | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for conducting the Nenitzescu reaction, both in its classical form and with Lewis acid catalysis.
General Experimental Protocol (Uncatalyzed)
A representative procedure for the synthesis of ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate is as follows:
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
Ethanol
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Dissolution: A solution of 1,4-benzoquinone (1 equivalent) is prepared in a suitable solvent such as ethyl acetate or a mixture of acetic acid and ethyl acetate.
-
Enamine Addition: A solution of ethyl 3-aminocrotonate (1.2 equivalents) in ethyl acetate is added slowly to the benzoquinone solution at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed successively with 5% sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12]
Lewis Acid-Catalyzed Protocol
The use of a Lewis acid catalyst can significantly improve the yield and reaction time.
Materials:
-
Substituted Benzoquinone
-
β-Aminocrotonic ester derivative
-
Lewis Acid (e.g., ZnCl₂, 10-100 mol%)
-
Anhydrous Dichloromethane (or other low polarity solvent)
Procedure:
-
Reaction Setup: To a stirred solution of the enaminone (1 equivalent) in anhydrous dichloromethane, the Lewis acid (e.g., ZnCl₂, 10 mol%) is added.
-
Quinone Addition: The substituted benzoquinone (1 equivalent) is then added to the mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Work-up and Purification: The work-up and purification procedures are similar to the uncatalyzed reaction, involving aqueous washes and column chromatography.[5]
The following DOT script illustrates a typical experimental workflow:
Caption: A generalized experimental workflow for the Nenitzescu indole synthesis.
Side Reactions and Byproduct Formation
A notable side reaction in the Nenitzescu synthesis is the formation of benzofuran derivatives. The course of the reaction towards either the indole or the benzofuran is highly dependent on the reaction conditions and the structure of the starting materials.[7][13] For instance, the use of a stoichiometric amount of BF₃·OEt₂ in acetonitrile has been shown to favor the formation of rearranged 2-imidazolidinone benzofurans.[7]
Other potential side products include 6-hydroxyindoles (formed via an "anti-Nenitzescu" pathway involving a 1,2-addition), O-acylated 4,5-dihydroxyindoles, and pyrroloindoles.[7] The formation of these byproducts can often be minimized by careful control of reaction conditions, particularly the choice of solvent and catalyst.
The following diagram illustrates the divergent pathways leading to either the desired 5-hydroxyindole or the benzofuran byproduct, highlighting the influence of a Lewis acid.
Caption: Divergent reaction pathways in the Nenitzescu synthesis.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Observations on the mechanism of the nenitzescu indole synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. revistadechimie.ro [revistadechimie.ro]
- 5. tarjomefa.com [tarjomefa.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate | C18H17NO3 | CID 626459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 | CID 82073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Methyl 5-Hydroxy-1H-Indole-3-Carboxylate: A Versatile Precursor for the Synthesis of Antiviral and Anticancer Pharmaceuticals
Introduction: Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is a valuable and versatile heterocyclic building block in medicinal chemistry and drug development. Its indole (B1671886) scaffold, substituted with a hydroxyl group and a methyl ester, provides multiple reactive sites for chemical modification, making it an ideal starting point for the synthesis of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of the antiviral drug Arbidol, the anticancer agent Panobinostat, and the antiretroviral medication Delavirdine.
Application in the Synthesis of Arbidol (Umifenovir)
Arbidol is a broad-spectrum antiviral agent effective against a variety of respiratory viruses. The synthesis of Arbidol can be initiated from this compound through a multi-step process involving N-methylation, C2-methylation, and transesterification, followed by further functionalization.
Experimental Protocol: Synthesis of Arbidol Precursor from this compound
This protocol outlines the conceptual pathway to synthesize a key precursor for Arbidol, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, starting from this compound.
Step 1: N-Methylation of this compound
-
Dissolve this compound (1 eq) in a suitable aprotic solvent such as DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).
-
Add a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide (1.2 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate.
Step 2: C2-Methylation
-
Protect the 5-hydroxyl group of the product from Step 1, for instance, by acetylation with acetic anhydride.
-
The N-methylated and O-protected indole-3-carboxylate (B1236618) can then undergo directed C2-methylation. A palladium-catalyzed reaction using a suitable methylating agent can be employed.
-
Following C2-methylation, the protecting group on the 5-hydroxyl is removed.
Step 3: Transesterification
-
Dissolve the product from Step 2 in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
After completion, neutralize the acid and remove the excess ethanol.
-
Extract the product with an organic solvent and purify to obtain Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate.
| Step | Product | Reagents | Typical Yield (%) |
| 1 | Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate | Dimethyl sulfate, K₂CO₃, DMF | 85-95 |
| 2 | Methyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Acetic anhydride, Pd catalyst, Methylating agent | 60-70 (over two steps) |
| 3 | Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | Ethanol, H₂SO₄ | 80-90 |
Arbidol's Mechanism of Action
Arbidol inhibits viral entry into host cells. It is believed to interact with the hemagglutinin (HA) protein on the surface of influenza viruses and the spike (S) protein of coronaviruses, preventing the conformational changes required for membrane fusion.[1] Additionally, it may have immunomodulatory effects.[1]
References
Application Notes & Protocols: Synthesis and Evaluation of Antiviral Agents from 5-Hydroxyindole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of antiviral agents derived from the 5-hydroxyindole-3-carboxylate scaffold. This document includes detailed experimental protocols for the synthesis of key compound classes and for a panel of in vitro antiviral assays. Quantitative data on the antiviral activity of representative compounds are summarized for comparative analysis. Furthermore, diagrams of relevant viral signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the drug discovery process for these promising antiviral candidates.
Introduction to 5-Hydroxyindole-3-carboxylate Derivatives as Antiviral Agents
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Derivatives of 5-hydroxyindole-3-carboxylate, in particular, have emerged as a promising class of antiviral agents with broad-spectrum activity against various RNA and DNA viruses. A notable example is Arbidol (Umifenovir), a 5-hydroxyindole (B134679) derivative used clinically in some countries for the treatment of influenza and other respiratory viral infections.[2] The versatility of the indole core allows for substitutions at multiple positions, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties.[1][3]
This document focuses on derivatives of ethyl 5-hydroxyindole-3-carboxylate, outlining their synthesis and their demonstrated efficacy against clinically relevant viruses, including influenza virus, flaviviruses (Dengue and Zika), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Quantitative Data Summary
The antiviral activities and cytotoxicities of various 5-hydroxyindole-3-carboxylate derivatives are summarized in the tables below. This data facilitates the comparison of compound potencies and their therapeutic indices.
Table 1: Antiviral Activity of 5-Hydroxyindole-3-carboxylate Derivatives against Influenza A Virus
| Compound ID | Substitution Pattern | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Arbidol | 1-methyl, 2-(phenylthiomethyl), 4-((dimethylamino)methyl), 6-bromo | A/FM/1/47 (H1N1) | ~0.41-22 nM | >100 | >91 | [4] |
| 11 | 1-methyl, 2-(((3-hydroxyphenyl)thio)methyl), 4-((dimethylamino)methyl), 6-bromo | A/Hong Kong/1/1968 (H3N2) | Not Reported | Not Reported | Not Reported | [2] |
| 8e | 2-(4-chlorobenzoyl) | A/FM/1/47 (H1N1) | 8.13 | >100 | >12.3 | [4] |
| 8f | 2-(4-bromobenzoyl) | A/FM/1/47 (H1N1) | 9.43 | >100 | >10.6 | [4] |
| 14f | 2-(4-bromobenzoyl)-1-methyl | A/FM/1/47 (H1N1) | 7.53 | >100 | >13.3 | [4] |
Table 2: Antiviral Activity of Indole Derivatives against Dengue Virus (DENV) and Zika Virus (ZIKV)
| Compound ID | Core Structure | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| trans-10 | Tetracyclic indole alkaloid intermediate | DENV-2 | 0.4 | >100 | >250 | [5] |
| trans-10 | Tetracyclic indole alkaloid intermediate | ZIKV | 0.2 | >100 | >500 | [5] |
| cis-10 | Tetracyclic indole alkaloid intermediate | DENV-2 | 2.7 | >100 | >37 | [5] |
| cis-10 | Tetracyclic indole alkaloid intermediate | ZIKV | 12 | >100 | >8.3 | [5] |
| 22 | Tetracyclic indole alkaloid intermediate | DENV-2 | 1.1 | >100 | >91 | [5] |
| trans-14 | Tetracyclic indole alkaloid intermediate | DENV-2 | 1.9 | >100 | >53 | [5] |
| L3 | Afatinib-derivative TKI | DENV-1 | 2.0 | 61.4 | 30.7 | [6] |
| L3 | Afatinib-derivative TKI | DENV-2 | 2.3 | 61.4 | 26.7 | [6] |
| L3 | Afatinib-derivative TKI | ZIKV | 1.8 | 61.4 | 34.1 | [6] |
Table 3: Anti-Hepatitis B Virus (HBV) Activity of Ethyl 5-hydroxy-1H-indole-3-carboxylate Derivatives
| Compound ID | Substitution Pattern | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| 10L | 2-(4-chlorophenyl) | 1.52 | 9.38 | [7] |
| 10P | 2-(4-bromophenyl) | 2.00 | 8.85 | [7] |
| 7E | 2-(4-methylphenyl) | 24.90 | Not Reported | [7] |
| 10J | 2-(4-methoxyphenyl) | 15.41 | Not Reported | [7] |
| 9e | 6-bromo, 2-(4-methylphenyl) | 3.6 | >13.9 | [8] |
| 9h | 6-bromo, 2-(4-methoxyphenyl) | 6.37 | >7.8 | [8] |
| 9l | 6-bromo, 2-(4-fluorophenyl) | 5.2 | >9.6 | [8] |
| 11v | 6-bromo, 2-(thiophen-2-yl) | 5.4 | >9.3 | [8] |
| Lamivudine | (Positive Control) | 228.00 | 7.02 | [7][8] |
Table 4: Anti-Hepatitis C Virus (HCV) Activity of Indole-based NS5B Polymerase Inhibitors
| Compound ID | Substitution Pattern | NS5B IC50 (µM) | Replicon EC50 (µM) | Reference |
| 2 | C-3 pyridone lead | Not Reported | Not Reported | [1][3] |
| 56 | N-1 (2,5-difluorophenyl)methyl, C-2 acylsulfonamide, C-5 methyl, C-6 fluoro | 0.008 | 0.02 | [1][3] |
| 12e | Indole derivative | 0.292 | 1.1 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 5-hydroxyindole-3-carboxylate derivatives and for the in vitro evaluation of their antiviral activity.
Synthesis Protocols
The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole derivatives.[10][11][12]
Materials:
-
Ethyl 3-aminocrotonate
-
Glacial Acetic Acid or a Lewis Acid catalyst (e.g., ZnCl2)
-
Solvent (e.g., Acetone, Dichloromethane, or Cyclopentyl Methyl Ether)
-
Ethyl acetate (B1210297)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq) in the chosen solvent (e.g., acetone).
-
Slowly add a solution of ethyl 3-aminocrotonate (1.0-1.2 eq) in the same solvent to the flask at room temperature with vigorous stirring. If using a catalyst, it can be added to the benzoquinone solution before the enamine.[13]
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.[14]
This protocol describes a multi-step synthesis of a key intermediate for Arbidol and its analogs.[15][16]
Step 1: Acetylation and N-methylation
-
Acetylate ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate with acetic anhydride (B1165640) in pyridine.
-
N-methylate the resulting compound using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in DMF.
Step 2: Bromination
-
Brominate the N-methylated product at the 6-position of the indole ring and on the 2-methyl group using a brominating agent like bromine in carbon tetrachloride. This yields ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate.
Step 3: Thiophenolation
-
Dissolve thiophenol (1.1 eq) in a solution of potassium hydroxide (B78521) in methanol.
-
Add ethyl 5-acetoxy-6-bromo-2-(bromomethyl)-1-methyl-1H-indole-3-carboxylate (1.0 eq) to the mixture and stir for approximately 3 hours.
-
Neutralize the reaction mixture with acetic acid, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethyl acetate to obtain ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate.[15]
The Mannich reaction is employed to introduce an aminomethyl group at the C4 position of the indole ring, a key step in the synthesis of Arbidol.[17][18][19][20]
Materials:
-
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)indole-3-carboxylate
-
Formaldehyde (B43269) (or a source like N,N,N',N'-tetramethyldiaminomethane)
-
Dimethylamine (B145610) (or its hydrochloride salt)
-
Solvent (e.g., 1,4-dioxane, methanol)
Procedure:
-
Dissolve the indole substrate in the chosen solvent.
-
Add formaldehyde and dimethylamine to the solution. Alternatively, a pre-formed Eschenmoser's salt or N,N,N',N'-tetramethyldiaminomethane can be used.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-((dimethylamino)methyl) derivative.
Antiviral Assay Protocols
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[2][21]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
Test compound
-
Overlay medium (e.g., 2X MEM with 1.6% Avicel)
-
Fixing solution (e.g., 4% formalin)
-
Staining solution (e.g., crystal violet or an antibody for immunostaining)
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer the next day.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free DMEM.
-
Infection: When cells are confluent, wash the monolayer with PBS and infect with influenza virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing the different concentrations of the test compound. Also include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Remove the overlay, fix the cells with formalin, and then stain with crystal violet. Plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
This cell-based assay measures the inhibition of HCV RNA replication.[22][23][24]
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase)
-
DMEM supplemented with FBS, non-essential amino acids, and G418 (for selection)
-
Test compound
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates.
-
Treatment: The following day, treat the cells with serial dilutions of the test compound. Include a positive control (a known HCV inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reduction in luciferase signal compared to the vehicle control. Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed on the same cell line to determine the CC50 and the selectivity index.
This assay quantifies the reduction in extracellular HBV DNA levels in response to treatment with an antiviral compound.[7][8][25]
Materials:
-
HepG2.2.15 cells (stably transfected with the HBV genome)
-
Cell culture medium
-
Test compound
-
DNA extraction kit
-
Quantitative PCR (qPCR) reagents for HBV DNA
Procedure:
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells in multi-well plates and treat with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the medium with fresh medium containing the compound every 2-3 days.
-
DNA Extraction: Collect the cell culture supernatant and extract the encapsidated HBV DNA.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration compared to the untreated control. Determine the IC50 value from the dose-response curve. A cytotoxicity assay should also be performed to determine the CC50 and selectivity index.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key viral life cycle stages targeted by 5-hydroxyindole-3-carboxylate derivatives and a general workflow for antiviral drug screening.
Caption: General workflow for the synthesis and screening of antiviral agents.
Caption: Influenza virus entry and fusion pathway, the target of Arbidol.
Caption: Flavivirus replication complex, a target for indole-based inhibitors.
Caption: HCV replication cycle highlighting the NS5B polymerase as a target.
Conclusion
Derivatives of 5-hydroxyindole-3-carboxylate represent a versatile and potent class of antiviral agents with a broad spectrum of activity. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize their efficacy and safety profiles. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on this promising chemical scaffold. Further investigation into the precise molecular mechanisms of action and in vivo efficacy of these compounds is warranted to advance them towards clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | 131707-24-9 [chemicalbook.com]
- 16. Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate | CAS: 131707-24-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 17. uop.edu.pk [uop.edu.pk]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 20. chemtube3d.com [chemtube3d.com]
- 21. Influenza virus plaque assay [protocols.io]
- 22. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 24. hcvguidelines.org [hcvguidelines.org]
- 25. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: Methyl 5-hydroxy-1H-indole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and synthetic drugs. The presence of a hydroxyl group at the 5-position and a methyl carboxylate at the 3-position offers reactive sites for further chemical modifications, enabling the development of novel therapeutic agents with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this valuable intermediate.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, including:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
-
Antiviral Agents: The 5-hydroxyindole (B134679) scaffold is a core component of several antiviral drugs. Notably, it serves as a key intermediate in the synthesis of Arbidol (Umifenovir), a broad-spectrum antiviral agent. Furthermore, derivatives of 5-hydroxy-1H-indole-3-carboxylates have shown potent activity against the Hepatitis B virus (HBV).
-
Enzyme Inhibitors: The structural features of this compound make it an excellent starting point for the design of enzyme inhibitors. For instance, its derivatives have been developed as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory cascade.
Quantitative Data Summary
The biological activities of various derivatives of 5-hydroxy-1H-indole-3-carboxylate are summarized below.
| Compound/Derivative | Target/Assay | Cell Line | IC50/EC50 | Reference |
| Ethyl 5-hydroxy-1H-indole-3-carboxylate derivative 10(L) | Anti-HBV (DNA replication) | 2.2.15 | 1.52 µg/mL | [1] |
| Ethyl 5-hydroxy-1H-indole-3-carboxylate derivative 10(P) | Anti-HBV (DNA replication) | 2.2.15 | 2.00 µg/mL | [1] |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative 9e | Anti-HBV (DNA replication) | 2.2.15 | 3.6 µg/mL | |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative 9h | Anti-HBV (DNA replication) | 2.2.15 | 6.37 µg/mL | |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative 9l | Anti-HBV (DNA replication) | 2.2.15 | 5.2 µg/mL | |
| Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivative 11v | Anti-HBV (DNA replication) | 2.2.15 | 5.4 µg/mL | |
| 5-hydroxy-1H-indole-3-carboxylate derivative 35a | Anti-HBV | - | 3.1 µmol/L | [2] |
| 5-hydroxy-1H-indole-3-carboxylate derivative 3 | Anti-HBV | - | 4.1 µmol/L | [2] |
| Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate (5d) | Cytotoxicity (MTT assay) | MCF-7 | 4.7 µM | [3] |
| 2-phenylthiomethyl-indole derivative from Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | 5-Lipoxygenase inhibition | - | - | |
| Zileuton (Reference 5-LO inhibitor) | 5-Lipoxygenase inhibition | Rat PMNL | 0.4 µM | [4] |
Experimental Protocols
Synthesis of this compound via Nenitzescu Indole Synthesis
This protocol is adapted from the well-established Nenitzescu reaction for the synthesis of 5-hydroxyindole derivatives.[5][6]
Materials:
-
Methyl 3-aminocrotonate
-
Glacial Acetic Acid
-
Ethyl Acetate (B1210297)
-
Methanol
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-benzoquinone (1.0 eq) in a suitable solvent such as ethyl acetate or a mixture of toluene (B28343) and dichloromethane.
-
Addition of Enamine: Slowly add a solution of methyl 3-aminocrotonate (1.0-1.2 eq) in the same solvent to the flask at room temperature with vigorous stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 5% sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic workflow for this compound.
Cytotoxicity Evaluation using MTT Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of synthesized indole derivatives on cancer cell lines.[7]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Normal cell line (e.g., HDF) for comparison
-
Culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Experimental workflow for the MTT cytotoxicity assay.
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol describes the evaluation of anti-HBV activity of the synthesized compounds using the HepG2 2.2.15 cell line, which stably expresses HBV.[1][8]
Materials:
-
HepG2 2.2.15 cell line
-
Culture medium (e.g., DMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and G418.
-
Test compounds
-
ELISA kits for HBsAg and HBeAg detection
-
Reagents for DNA extraction and Real-Time PCR
Procedure:
-
Cell Culture: Culture HepG2 2.2.15 cells in 96-well plates until they reach confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 6-8 days), replacing the medium with fresh compound-containing medium every 2 days.
-
Supernatant Collection: Collect the cell culture supernatants at the end of the treatment period.
-
Antigen Detection: Quantify the levels of HBsAg and HBeAg in the supernatants using ELISA kits according to the manufacturer's instructions.
-
DNA Extraction and Analysis: Lyse the cells and extract the total DNA. Analyze the level of HBV DNA replication by Real-Time PCR.
-
Data Analysis: Determine the IC50 values for the inhibition of HBsAg and HBeAg secretion and HBV DNA replication.
Signaling Pathway Modulation
Indole derivatives, including those derived from this compound, are known to modulate key signaling pathways implicated in cancer pathogenesis, such as the PI3K/Akt/mTOR pathway. This pathway plays a central role in regulating cell growth, proliferation, and survival. Inhibition of this pathway by indole derivatives can lead to apoptosis and a reduction in tumor growth.
Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. [A research for screening anti-hepatitis B virus drugs with the 2.2.15 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
Derivatisierung von Methyl-5-hydroxy-1H-indol-3-carboxylat zur Steigerung der biologischen Aktivität: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationshinweise bieten einen detaillierten Überblick über die Derivatisierungsstrategien für Methyl-5-hydroxy-1H-indol-3-carboxylat, um dessen biologische Aktivität zu erhöhen. Der Fokus liegt auf der Synthese von Derivaten mit potenzieller antikanzerogener und antiviraler Wirkung. Detaillierte experimentelle Protokolle, quantitative Daten zur biologischen Aktivität und Einblicke in die zugrunde liegenden Signalwege werden bereitgestellt, um die Forschung und Entwicklung neuer therapeutischer Wirkstoffe auf Basis des Indolgerüsts zu unterstützen.
Einleitung
Methyl-5-hydroxy-1H-indol-3-carboxylat ist eine vielseitige chemische Verbindung, die als Grundgerüst für die Synthese einer Vielzahl biologisch aktiver Moleküle dient. Das Indol-Ringsystem ist ein wichtiger Baustein in vielen Naturstoffen und pharmazeutischen Wirkstoffen. Durch gezielte chemische Modifikationen am Indolstickstoff (N1), an der Hydroxylgruppe (C5-OH) und an der Carboxylatgruppe (C3-COOCH₃) können die pharmakokinetischen und pharmakodynamischen Eigenschaften der Moleküle maßgeblich beeinflusst werden. Dies eröffnet die Möglichkeit, potente und selektive Inhibitoren für verschiedene biologische Zielstrukturen, wie beispielsweise Kinasen in Tumorzellen oder virale Enzyme, zu entwickeln.
Strategien zur Derivatisierung
Die Derivatisierung von Methyl-5-hydroxy-1H-indol-3-carboxylat konzentriert sich hauptsächlich auf drei Positionen:
-
N-Alkylierung/N-Arylierung am Indol-Stickstoff (N1): Die Einführung von Alkyl- oder Aryl-Substituenten am Stickstoffatom des Indolrings kann die Lipophilie und die sterischen Eigenschaften des Moleküls verändern, was zu einer verbesserten zellulären Aufnahme und einer stärkeren Bindung an das Zielprotein führen kann.
-
O-Alkylierung/O-Acylierung an der Hydroxylgruppe (C5): Die Modifikation der Hydroxylgruppe kann die Wasserstoffbrückenbindungs-Fähigkeit des Moleküls beeinflussen und als Ansatzpunkt für die Einführung weiterer funktioneller Gruppen dienen.
-
Amidkopplung an der Carboxylatgruppe (C3): Die Umwandlung der Estergruppe in eine Amidbindung ermöglicht die Einführung einer großen Vielfalt von Substituenten und hat sich als effektive Strategie zur Steigerung der biologischen Aktivität erwiesen.
Logischer Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf beschreibt die logische Abfolge der Derivatisierungsschritte zur Erzeugung einer Bibliothek von Methyl-5-hydroxy-1H-indol-3-carboxylat-Derivaten.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.
Quantitative Daten zur biologischen Aktivität
Die biologische Aktivität der synthetisierten Derivate wird typischerweise durch die Bestimmung der halbmaximalen Hemmkonzentration (IC₅₀) oder der halbmaximalen effektiven Konzentration (EC₅₀) in zellbasierten Assays ermittelt. Die folgenden Tabellen fassen repräsentative quantitative Daten für verschiedene Klassen von Derivaten zusammen.
Antikanzerogene Aktivität
| Verbindung | Derivatisierungstyp | Ziel-Zelllinie | IC₅₀ (µM) | Zitat |
| Derivat 1 | N-substituiertes 5-Hydroxyindol-3-carbonsäurederivat | MCF-7 (Brustkrebs) | < 10 | [1] |
| Derivat 2 | N-substituiertes 5-Hydroxyindol-3-carbonsäurederivat | MCF-7 (Brustkrebs) | < 10 | [1] |
| Derivat 3 | N-substituiertes 5-Hydroxyindol-3-carbonsäurederivat | MCF-7 (Brustkrebs) | < 10 | [1] |
| Indol-2-carboxamid 12 | Indol-2-carboxamid | K-562 (Leukämie) | 0.33 | [2][3] |
| Indol-2-carboxamid 14 | Indol-2-carboxamid | K-562 (Leukämie) | 0.61 | [2][3] |
| Indol-2-carboxamid 4 | Indol-2-carboxamid | K-562 (Leukämie) | 0.61 | [2][3] |
| Indol-2-carboxamid 10 | Indol-2-carboxamid | HCT-116 (Darmkrebs) | 1.01 | [2] |
| Indol-Aryl-Amid 5 | Indol-Aryl-Amid | HT29 (Darmkrebs) | 2.61 | [4] |
| Indol-Aryl-Amid 5 | Indol-Aryl-Amid | PC3 (Prostatakrebs) | 0.39 | [4] |
| Indol-Aryl-Amid 5 | Indol-Aryl-Amid | Jurkat J6 (Leukämie) | 0.37 | [4] |
| Sulfonohydrazid 5f | Indol-basiertes Sulfonohydrazid | MDA-MB-468 (Brustkrebs) | 8.2 | [5] |
| Sulfonohydrazid 5f | Indol-basiertes Sulfonohydrazid | MCF-7 (Brustkrebs) | 13.2 | [5] |
Antivirale Aktivität
| Verbindung | Derivatisierungstyp | Ziel-Virus/Zelllinie | EC₅₀ (µM) / IC₅₀ (µg/mL) | Zitat |
| 6-Brom-5-methoxyindol-Derivat | 5-Methoxyindol-3-carbonsäure-aminoalkylester | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL | [6] |
| Ethyl-5-hydroxyindol-Derivat 1 | Ethyl-5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indol-3-carboxylat | HCV (Huh7.5-Zellen) | EC₅₀ = 6.6 | [7] |
| Ethyl-5-hydroxyindol-Derivat 2 | 5-Hydroxy-1,2-dimethyl-6-fluor-1H-indol-3-carboxylat-Hydrochlorid | HCV (Huh7.5-Zellen) | EC₅₀ = 9.8 | [7] |
| Indol-3-carboxamid 25 | 6-substituiertes Indol-3-carboxamid | Zika-Virus-Protease (ZVpro) | IC₅₀ = 4.2 | [8] |
| Indol-3-carboxamid 26 | 6-substituiertes Indol-3-carboxamid | Zika-Virus-Protease (ZVpro) | IC₅₀ = 3.1 | [8] |
Experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Verfahren, die für die Derivatisierung von Methyl-5-hydroxy-1H-indol-3-carboxylat angepasst werden können.
Protokoll 1: N-Alkylierung von Methyl-5-hydroxy-1H-indol-3-carboxylat
Dieses Protokoll beschreibt eine basenvermittelte N-Alkylierung.
Materialien:
-
Methyl-5-hydroxy-1H-indol-3-carboxylat
-
Alkylhalogenid (z.B. Methyliodid, Benzylbromid)
-
Base (z.B. Kaliumcarbonat (K₂CO₃), Natriumhydrid (NaH))
-
Wasserfreies Lösungsmittel (z.B. Dimethylformamid (DMF), Acetonitril)
-
Inertgasatmosphäre (z.B. Argon oder Stickstoff)
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
Lösen Sie Methyl-5-hydroxy-1H-indol-3-carboxylat (1 Äquiv.) in wasserfreiem DMF in einem Rundkolben unter Inertgasatmosphäre.
-
Fügen Sie die Base (1.5-2.0 Äquiv.) hinzu und rühren Sie die Suspension bei Raumtemperatur für 15-30 Minuten.
-
Tropfen Sie das Alkylhalogenid (1.0-1.2 Äquiv.) langsam zur Reaktionsmischung.
-
Rühren Sie die Reaktion bei Raumtemperatur oder erhöhter Temperatur (z.B. 60 °C) und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Protokoll 2: O-Alkylierung von Methyl-5-hydroxy-1H-indol-3-carboxylat
Dieses Protokoll beschreibt die selektive Alkylierung der phenolischen Hydroxylgruppe.
Materialien:
-
Methyl-5-hydroxy-1H-indol-3-carboxylat
-
Alkylhalogenid (z.B. Ethylbromacetat)
-
Base (z.B. Kaliumcarbonat (K₂CO₃))
-
Wasserfreies Lösungsmittel (z.B. Dimethylformamid (DMF))
-
Standard-Glasgeräte für die organische Synthese
Durchführung:
-
Geben Sie Methyl-5-hydroxy-1H-indol-3-carboxylat (1 Äquiv.) und Kaliumcarbonat (2-3 Äquiv.) in einem Rundkolben in wasserfreies DMF.
-
Fügen Sie das Alkylhalogenid (1.1 Äquiv.) hinzu und erhitzen Sie die Reaktionsmischung (z.B. auf 90 °C).
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Beendigung der Reaktion kühlen Sie die Mischung ab und entfernen das DMF im Vakuum.
-
Nehmen Sie den Rückstand in Wasser auf, neutralisieren Sie mit einer 10%igen Salzsäurelösung und extrahieren Sie das Produkt mit Dichlormethan.
-
Waschen Sie die organische Phase mit Wasser, trocknen Sie sie über Magnesiumsulfat und entfernen Sie das Lösungsmittel.
-
Reinigen Sie das Produkt durch Säulenchromatographie.[9]
Protokoll 3: Synthese von 5-Hydroxy-1H-indol-3-carboxamiden
Dieses Protokoll beschreibt die Hydrolyse des Esters gefolgt von einer Amidkopplung.
Schritt 1: Esterhydrolyse
-
Lösen Sie Methyl-5-hydroxy-1H-indol-3-carboxylat in einem Gemisch aus Methanol und einer wässrigen Lösung von Natriumhydroxid.
-
Erhitzen Sie die Mischung unter Rückfluss, bis die Hydrolyse vollständig ist (DC-Kontrolle).
-
Kühlen Sie die Reaktion ab, entfernen Sie das Methanol im Vakuum und säuern Sie die wässrige Lösung vorsichtig mit Salzsäure an, um die 5-Hydroxy-1H-indol-3-carbonsäure auszufällen.
-
Filtrieren Sie den Feststoff, waschen Sie ihn mit Wasser und trocknen Sie ihn.
Schritt 2: Amidkopplung
-
Lösen Sie die 5-Hydroxy-1H-indol-3-carbonsäure (1 Äquiv.) und das gewünschte Amin (1.1 Äquiv.) in einem aprotischen Lösungsmittel wie DMF.
-
Fügen Sie ein Kopplungsreagenz wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorphosphat) (1.2 Äquiv.) und eine nicht-nukleophile Base wie Diisopropylethylamin (DIPEA) (2-3 Äquiv.) hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur, bis sie vollständig ist (DC-Kontrolle).
-
Führen Sie eine wässrige Aufarbeitung durch und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel.
-
Reinigen Sie das resultierende Amid durch Säulenchromatographie oder Kristallisation.
Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität
Dieser Assay wird verwendet, um die antiproliferative Aktivität der synthetisierten Verbindungen zu bewerten.[2][3]
Materialien:
-
Krebszelllinien (z.B. MCF-7, HCT-116, K-562)
-
Zellkulturmedium (z.B. RPMI-1640) mit fötalem Kälberserum (FCS) und Antibiotika
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten
-
Mikroplatten-Lesegerät
Durchführung:
-
Säen Sie die Zellen in 96-Well-Platten in einer Dichte von ca. 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden bei 37 °C und 5 % CO₂.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen (typischerweise in DMSO gelöst und mit Medium verdünnt) und inkubieren Sie sie für weitere 48-72 Stunden.
-
Fügen Sie MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platten für 3-4 Stunden. Lebende Zellen mit aktiver mitochondrialer Reduktase wandeln das gelbe MTT in ein violettes Formazan-Produkt um.
-
Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in DMSO.
-
Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollzellen und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der das Zellwachstum um 50 % gehemmt wird).
Beteiligte Signalwege
Viele Indol-Derivate entfalten ihre antikanzerogene Wirkung durch die Modulation von zellulären Signalwegen, die für das Überleben und die Proliferation von Krebszellen entscheidend sind. Ein zentraler Signalweg ist der PI3K/Akt/mTOR-Signalweg.[10][11][12]
PI3K/Akt/mTOR-Signalweg
Der Phosphatidylinositol-3-Kinase (PI3K)/Protein-Kinase B (Akt)/mechanistic Target of Rapamycin (mTOR)-Signalweg ist ein entscheidender intrazellulärer Signalweg, der eine wichtige Rolle bei der Regulierung des Zellzyklus, des Zellwachstums, der Proliferation, des Stoffwechsels und des Überlebens spielt. Eine Deregulierung dieses Signalweges ist in vielen Krebsarten zu beobachten. Indol-Derivate können an verschiedenen Stellen in diesen Signalweg eingreifen, um das unkontrollierte Wachstum von Tumorzellen zu hemmen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 5-Hydroxy-1H-Indole-3-Carboxylate in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anti-cancer agents. Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is a versatile building block for the synthesis of novel indole derivatives with potential therapeutic applications in oncology. Its unique structure, featuring a hydroxyl group at the 5-position, a methyl ester at the 3-position, and a reactive N-H group, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective anti-cancer compounds.
These application notes provide a detailed overview of the synthesis of anti-cancer agents derived from 5-hydroxyindole-3-carboxylic acid and its esters, with a focus on their cytotoxic effects against breast cancer cells. The protocols and data presented are based on published scientific literature and are intended to guide researchers in the development of novel therapeutic candidates.
Key Applications in Anti-Cancer Agent Synthesis
Derivatives of 5-hydroxyindole-3-carboxylic acid and its esters have demonstrated significant potential as anti-cancer agents, particularly against breast cancer cell lines. The primary strategies for derivatization include:
-
N-Substitution: Alkylation or arylation of the indole nitrogen (N-1 position) to introduce various substituents. This modification has been shown to significantly influence the cytotoxic activity of the resulting compounds.
-
Ester and Carboxylic Acid Analogs: The interplay between the ester and carboxylic acid functionality at the C-3 position can be explored to optimize the pharmacokinetic and pharmacodynamic properties of the compounds.
Biological Target and Signaling Pathway
Recent studies have identified survivin as a potential molecular target for 5-hydroxyindole-3-carboxylate derivatives.[1][2] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation. By inhibiting survivin, these indole derivatives can promote apoptosis in cancer cells.
Furthermore, the broader class of indole compounds has been shown to modulate the PI3K/Akt/mTOR signaling pathway .[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by indole derivatives can lead to the suppression of tumor growth.
Experimental Protocols
General Synthesis of N-Substituted 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid Derivatives
The following protocols are adapted from the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid and its ester derivatives, which can be readily applied to analogs of this compound.[1]
1. Synthesis of Ethyl 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate (General Nenitzescu Indole Synthesis):
This foundational step creates the core indole structure.
-
Reactants: Ethyl acetoacetate (B1235776) and an appropriate primary amine are reacted to form an enamine. This enamine is then reacted with p-benzoquinone.
-
Procedure:
-
To a solution of ethyl acetoacetate (1 eq) in a suitable solvent (e.g., ethanol), add the primary amine (1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture under ultrasonic irradiation until the formation of the enamine is complete (monitored by TLC).
-
In a separate flask, dissolve p-benzoquinone (1 eq) in a suitable solvent.
-
Add the prepared enamine dropwise to the p-benzoquinone solution in the presence of a catalyst (e.g., CaI2).
-
Reflux the reaction mixture for 1-2 hours.
-
After completion, cool the reaction mixture and purify the product by column chromatography to yield the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
-
2. N-Substitution of the Indole Ring:
This protocol describes the alkylation or arylation at the N-1 position of the indole.
-
Reactants: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and an appropriate alkyl or aryl halide.
-
Procedure:
-
To a solution of the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1 eq) in a dry solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or aryl halide (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
3. Hydrolysis of the Ester to Carboxylic Acid:
This step converts the C-3 ester to the corresponding carboxylic acid.
-
Reactants: N-substituted ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.
-
Procedure:
-
Dissolve the N-substituted ester in a mixture of ethanol (B145695) and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the final N-substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid.
-
Cytotoxicity Evaluation Protocol (MTT Assay)
The anti-proliferative activity of the synthesized compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Procedure:
-
Seed MCF-7 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin (B142131) or doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data
The following tables summarize the cytotoxic activity of representative N-substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid and ester derivatives against the MCF-7 human breast cancer cell line.[1][2]
Table 1: Cytotoxicity of N-Substituted Ethyl 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylate Derivatives
| Compound ID | N-1 Substituent | IC50 (µM) against MCF-7 |
| 5a | n-Butyl | < 10 |
| 5d | 4-Methoxyphenyl | 4.7 |
| 5l | 4-Fluorobenzyl | < 10 |
Table 2: Cytotoxicity of N-Substituted 5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid Derivatives
| Compound ID | N-1 Substituent | IC50 (µM) against MCF-7 |
| 6a | n-Butyl | > 50 |
| 6b | Benzyl | > 50 |
| 6c | n-Propyl | > 50 |
| 6d | 4-Methoxyphenyl | 25-50 |
| 6f | 4-Methylbenzyl | > 50 |
| 6g | Cyclohexyl | > 50 |
| 6i | n-Butyl (benzo[g]indole) | 10-25 |
| 6k | 4-Methoxyphenethyl (benzo[g]indole) | 10-25 |
Visualizations
Caption: General workflow for the synthesis and evaluation of anti-cancer agents.
Caption: Inhibition of the Survivin anti-apoptotic pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Palladium-Catalyzed Route to Functionalized 2-Methyl-1H-indole-3-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives via a robust and efficient palladium-catalyzed intramolecular oxidative coupling. This method offers a significant improvement over traditional synthetic routes like the Fischer indole (B1671886) synthesis, providing high yields and regioselectivity under relatively mild conditions.
I. Overview of the Synthetic Strategy
The primary method detailed here is the palladium-catalyzed intramolecular oxidative C-H activation of N-aryl enamines. This approach allows for the direct formation of the indole ring system from readily available anilines and β-ketoesters. The reaction is typically catalyzed by palladium(II) acetate (B1210297), with copper(II) acetate often employed as an oxidant to regenerate the active palladium catalyst. The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.
II. Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various functionalized 2-methyl-1H-indole-3-carboxylate derivatives.
Table 1: Optimization of Reaction Conditions for Methyl 2-methyl-1H-indole-3-carboxylate (20) [1][2]
| Entry | Catalyst (mol%) | Oxidant (eq) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (3) | K₂CO₃ (3) | DMF | 80 | 3 | 72 |
| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (1) | K₂CO₃ (3) | DMF | 60 (µW) | 3 | 94 |
| 3 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | K₂CO₃ (3) | DMF | 60 (µW) | 3 | 19 |
Table 2: Synthesis of Functionalized 2-Methyl-1H-indole-3-carboxylate Derivatives [1]
| Product | Starting Aniline (B41778) | R Substituent | Method | Time (h) | Yield (%) |
| 20 | Aniline | H | µW | 3 | 94 |
| 22 | 4-Bromoaniline | 6-Br | Conventional | 16 | 85 |
| 24 | 3-Chloroaniline | 5-Cl | µW | 3 | 91 |
| 26 | 3-Nitroaniline | 5-NO₂ | Conventional | 16 | 78 |
| 27 | 2,4-Dimethylaniline | 5,7-diMe | µW | 3 | 94 |
III. Experimental Protocols
A. General Procedure for the Synthesis of N-Aryl Enamine Precursors
A solution of the appropriately substituted aniline (1.0 eq) and methyl acetoacetate (B1235776) (1.0 eq) in acetic acid (10%) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to yield the crude N-aryl enamine, which can be used in the subsequent cyclization step without further purification.
B. Palladium-Catalyzed Intramolecular Oxidative Coupling
1. Microwave-Assisted Protocol: [1][3]
To an oven-dried microwave vial is added the N-aryl enamine (1.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (3.0 eq). The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 60 °C for 3 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography or semi-preparative HPLC to afford the desired 2-methyl-1H-indole-3-carboxylate derivative.
2. Conventional Heating Protocol: [1]
In a round-bottom flask, the N-aryl enamine (1.0 eq), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (3.0 eq) are suspended in DMF. The flask is equipped with a condenser and heated to 80 °C in an oil bath for 16 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered. The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the final product.
IV. Visualizations
A. Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-methyl-1H-indole-3-carboxylates.
B. Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed intramolecular oxidative coupling.
V. Applications in Drug Development
The functionalized 2-methyl-1H-indole-3-carboxylate derivatives are valuable intermediates in the synthesis of a variety of therapeutic agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, providing a handle for further molecular elaboration. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates. For instance, indole-3-carboxylic acids are key moieties for mast cell tryptase inhibitors, and halogenated indoles are found in inhibitors of human 15-lipoxygenase-1.[1] The synthetic protocols outlined herein provide a reliable and efficient platform for accessing a diverse library of these important compounds for screening and lead optimization in drug discovery programs.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of indole-3-carboxylate (B1236618) derivatives utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation significantly reduces reaction times, improves yields, and often leads to cleaner product formation compared to conventional heating methods. The following protocols offer step-by-step guidance for two distinct and effective methods: a modern palladium-catalyzed intramolecular oxidative coupling and a classic Hemetsberger-Knittel reaction adapted for microwave synthesis.
Protocol 1: Microwave-Assisted Palladium-Catalyzed Synthesis of 2-Methyl-1H-indole-3-carboxylates
This protocol details an efficient palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine carboxylates to yield functionalized 2-methyl-1H-indole-3-carboxylate derivatives. Microwave irradiation dramatically accelerates the reaction, affording excellent yields in a fraction of the time required for conventional heating.[1][2]
Experimental Workflow
Experimental Protocol
Materials:
-
Substituted N-aryl enamine intermediate (e.g., methyl (Z)-3-(phenylamino)but-2-enoate)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Microwave reaction vessels (appropriate size)
-
Microwave reactor
-
Standard glassware for work-up and purification
-
Argon gas supply
Procedure:
-
To a microwave reaction vessel, add the N-aryl enamine intermediate (1.0 eq., e.g., 0.16 mmol, 30.5 mg), palladium acetate (0.1 eq., 0.016 mmol, 3.6 mg), copper acetate (1.0 eq., 0.16 mmol, 29.1 mg), and potassium carbonate (2.5 eq., 0.40 mmol, 55.3 mg).[1]
-
Add anhydrous DMF (2 mL) to the vessel.
-
Seal the vessel and purge with argon gas.
-
Place the vessel in the microwave reactor and irradiate the mixture at a constant temperature of 60 °C. Reaction times may vary from 1 to 3 hours depending on the substrate.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by flash chromatography or semi-preparative HPLC to yield the desired indole-3-carboxylate derivative.[1]
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]
Data Presentation
The following table summarizes the results for the microwave-assisted synthesis of various methyl 2-methyl-1H-indole-3-carboxylate derivatives, highlighting the efficiency of this protocol.
| Entry | Substituent on Aniline | Solvent | Time (h) | Yield (%) |
| 1 | H | DMF | 1 | 92 |
| 2 | 6-Br | DMF | 3 | 88 |
| 3 | 5-Cl | ACN | 3 | 85 |
| 4 | 5,7-diCl | DMSO | 3 | 83 |
| 5 | 5-OPh | DMF | 3 | 81 |
| 6 | 2,4-diMe | DMF | 3 | 94 |
Table 1: Summary of reaction conditions and yields for the Pd-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. Data adapted from Bellavita et al., 2022.[1]
Protocol 2: Microwave-Assisted Hemetsberger-Knittel Synthesis of Indole-2-Carboxylate (B1230498) Esters
This protocol describes an improved procedure for the Hemetsberger-Knittel synthesis of indole-2-carboxylate esters. The key step, a thermal decomposition of an α-azidocinnamate, is facilitated by microwave irradiation in an ionic liquid, leading to high yields, short reaction times, and mild conditions.[3][4] This method avoids the use of high-boiling traditional solvents and offers an efficient route to indole-2-carboxylates, which can be valuable precursors to other indole (B1671886) derivatives.
Experimental Workflow
Experimental Protocol
Materials:
-
2-halo aryl aldehyde or ketone (e.g., 2-chlorobenzaldehyde)
-
Ethyl isocyanoacetate
-
Potassium Carbonate (K₂CO₃)
-
1-Butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) ionic liquid
-
Microwave reaction vessel
-
Microwave reactor (with power control)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a microwave-safe vessel, combine the 2-halo aryl aldehyde or ketone (1 mmol), ethyl isocyanoacetate (1 mmol), potassium carbonate (2 mmol), and [bmim]OH (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 50 °C with a power of 100 W for 10 minutes.[3][4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl indole-2-carboxylate derivative.[3]
-
Confirm the structure of the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[3]
Data Presentation
The following table presents the results for the microwave-assisted synthesis of various ethyl indole-2-carboxylate derivatives using the described protocol.
| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%) |
| 1 | 2-Chlorobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 10 | 92 |
| 2 | 2-Chloro-5-nitrobenzaldehyde | Ethyl 5-nitro-1H-indole-2-carboxylate | 10 | 90 |
| 3 | 2-Chloroacetophenone | Ethyl 3-methyl-1H-indole-2-carboxylate | 10 | 88 |
| 4 | 2,5-Dichlorobenzaldehyde | Ethyl 5-chloro-1H-indole-2-carboxylate | 10 | 91 |
| 5 | 1-Chloro-2-naphthaldehyde | Ethyl 3H-benz[e]indole-2-carboxylate | 10 | 89 |
Table 2: Summary of reaction conditions and yields for the microwave-assisted Hemetsberger-Knittel synthesis. Data adapted from Davoodnia et al., 2011.[3]
These protocols demonstrate the significant advantages of microwave-assisted synthesis for preparing indole-3-carboxylate derivatives, offering rapid, efficient, and high-yielding routes to these important heterocyclic compounds.
References
Application Notes & Protocols: Step-by-Step Synthesis of 5-Hydroxy-2-Methyl-1H-Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 5-hydroxy-2-methyl-1H-indole scaffold is a crucial structural motif found in numerous biologically active compounds and pharmaceuticals. Its derivatives are integral to the development of new therapeutic agents, including selective 5-HT receptor agonists used in the treatment of migraines.[1] This document provides detailed protocols for two primary synthetic routes for preparing 5-hydroxy-2-methyl-1H-indole and its derivatives: the Nenitzescu indole (B1671886) synthesis and the Japp-Klingemann reaction followed by the Fischer indole synthesis.
Overview of Synthetic Strategies
The synthesis of 5-hydroxy-2-methyl-1H-indole can be effectively achieved through several established methods. This guide focuses on two reliable and widely cited pathways that offer robust production of the indole core.
-
Route A: Nenitzescu Indole Synthesis: This method involves the condensation of a benzoquinone with an enamine, typically an aminocrotonate, to directly form the 5-hydroxyindole (B134679) ring system. It is particularly well-suited for large-scale manufacturing.[2][3]
-
Route B: Japp-Klingemann & Fischer Indole Synthesis: This is a two-stage process. The Japp-Klingemann reaction is first used to synthesize a key hydrazone intermediate from a diazonium salt and a β-keto-ester.[4][5] This hydrazone is then cyclized under acidic conditions via the classic Fischer indole synthesis to yield the target indole.[6][7] This route is highly versatile for creating various substituted indoles.[8]
Synthetic Workflow Diagram
Caption: Key synthetic pathways to 5-hydroxy-2-methyl-1H-indole.
Experimental Protocols
Route A: Nenitzescu Indole Synthesis
This route provides a direct synthesis of a key precursor, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, which can be subsequently converted to the target compound.[2]
Step 1: Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
-
Materials: p-Benzoquinone, Ethyl 3-aminocrotonate, Acetone (B3395972), Dichloromethane (DCM).
-
Procedure:
-
Dissolve p-benzoquinone in acetone in a suitable reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a solution of ethyl 3-aminocrotonate in dichloromethane.
-
Slowly add the ethyl 3-aminocrotonate solution to the p-benzoquinone solution at room temperature over a period of 1-2 hours.
-
Stir the resulting mixture at room temperature for 18-24 hours. The product will begin to precipitate.
-
Filter the reaction mixture to collect the solid precipitate.
-
Wash the collected solid with cold acetone and then with diethyl ether to remove unreacted starting materials.
-
Dry the product under vacuum to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate as a solid.
-
Step 2: Synthesis of 5-Hydroxy-2-methyl-1H-indole
-
Materials: Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, Sodium Hydroxide (B78521) (NaOH), Ethanol (B145695), Hydrochloric Acid (HCl), Water.
-
Procedure (Hydrolysis):
-
Suspend the ester from Step 1 in a solution of aqueous ethanol.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours to facilitate hydrolysis of the ester.
-
After cooling to room temperature, acidify the mixture with concentrated HCl to a pH of approximately 3-4. This will precipitate the carboxylic acid intermediate.
-
Filter the solid, wash with water, and dry.
-
-
Procedure (Decarboxylation):
-
Place the dried 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid in a flask with a high-boiling point solvent such as quinoline, containing a copper powder catalyst.[1]
-
Heat the mixture to approximately 200°C until the evolution of CO₂ ceases.[1]
-
Cool the reaction mixture and dilute with a suitable solvent like ethyl acetate (B1210297).
-
Wash the organic solution with dilute acid (to remove quinoline) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-hydroxy-2-methyl-1H-indole.
-
| Route A: Quantitative Data Summary | Yield | Purity | Reference |
| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | >80% (for large scale) | High | [2][3] |
| 5-Hydroxy-2-methyl-1H-indole (from decarboxylation) | Good | High | [1] |
Route B: Japp-Klingemann Reaction & Fischer Indole Synthesis
This versatile, multi-step approach is fundamental in medicinal chemistry for synthesizing a wide array of indole derivatives.[4][8]
Step 1: Preparation of Hydrazone via Japp-Klingemann Reaction
-
Materials: p-Anisidine (B42471) (p-methoxyaniline), Sodium Nitrite (B80452) (NaNO₂), Hydrochloric Acid (HCl), Ethyl 2-methylacetoacetate, Sodium Acetate, Ethanol, Water.
-
Procedure:
-
Diazotization: Dissolve p-anisidine in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C to form the p-methoxybenzene diazonium chloride salt.
-
Coupling: In a separate vessel, dissolve ethyl 2-methylacetoacetate and sodium acetate in a mixture of ethanol and water. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10°C.
-
Allow the reaction to stir for several hours at low temperature, then let it warm to room temperature.
-
The resulting hydrazone intermediate will often precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Step 2: Fischer Indole Synthesis of 5-Methoxy-2-methyl-indole Derivative
-
Materials: Hydrazone intermediate from Step 1, Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc Chloride (ZnCl₂), or H₂SO₄), Toluene (B28343) or Acetic Acid.[6][7][9]
-
Procedure:
-
Add the dried hydrazone to the acid catalyst. For PPA, it can be used as both the solvent and catalyst. Alternatively, dissolve the hydrazone in a solvent like toluene and add the catalyst (e.g., ZnCl₂).
-
Heat the mixture, typically between 80-180°C, depending on the catalyst used.[9][10] The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice or into cold water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the 5-methoxy-2-methyl-indole derivative.
-
Step 3: Demethylation to 5-Hydroxy-2-methyl-1H-indole
-
Materials: 5-methoxy-2-methyl-indole derivative, Pyridine (B92270) Hydrochloride or Boron Tribromide (BBr₃).
-
Procedure:
-
Mix the 5-methoxy-indole derivative with pyridine hydrochloride and heat the mixture neat to around 190°C for 30-60 minutes.[11]
-
Alternatively, dissolve the starting material in a dry, inert solvent like DCM at a low temperature (e.g., -78°C) and add BBr₃ dropwise.
-
After the reaction is complete, quench carefully with water or methanol.
-
Work up the reaction by extracting the product into an organic solvent, washing, drying, and concentrating.
-
Purify the final product by column chromatography or recrystallization.
-
| Route B: Quantitative Data Summary | Yield | Purity | Reference |
| Hydrazone Intermediate (Japp-Klingemann) | Good to Excellent | High | [1][4] |
| Indole Cyclization (Fischer) | Good (typically 70-90%) | High | [6][8] |
| Demethylation | Moderate to High | High | [11] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Reacción de Japp-Klingemann - Wikipedia, la enciclopedia libre [es.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 5-lipoxygenase (5-LOX) inhibitors, crucial agents in the study and treatment of inflammatory diseases. The following sections detail the biological context of 5-LOX, quantitative data on inhibitor potency, detailed experimental protocols for inhibitor characterization, and a representative synthesis of a key inhibitor.
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase (5-LOX) pathway is a critical metabolic route in the production of leukotrienes, which are potent lipid mediators of inflammation.[1] The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2] This unstable intermediate is further metabolized to either 5-hydroxyeicosatetraenoic acid (5-HETE) or, more importantly, to leukotriene A4 (LTA4). LTA4 serves as a crucial branch point, being converted to the potent chemoattractant leukotriene B4 (LTB4) by LTA4 hydrolase, or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) through the action of LTC4 synthase.[2][3] These cysteinyl leukotrienes are well-known for their roles in bronchoconstriction and vascular permeability.[2] Given their central role in inflammation, inhibiting the 5-LOX pathway is a key therapeutic strategy for a variety of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases.[4]
Quantitative Data: Potency of 5-LOX Inhibitors
The efficacy of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This data is crucial for comparing the potency of different compounds and for guiding drug development efforts. The following table summarizes the IC50 values for a selection of 5-LOX inhibitors, including the FDA-approved drug Zileuton and various investigational compounds.
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| Zileuton | Cell-free | Human 5-LOX | 0.5 - 1.3 | [5] |
| Zileuton | Intact Cells (PMNs) | Human 5-LOX | 0.3 - 0.9 | [5] |
| 1-phenylperhydro-1,2,4-triazin-3-one (Compound 4) | Broken Cell | 5-LOX | 5 - 21 | [5] |
| Isoxazole (B147169) Derivative (C1) | In vitro | 5-LOX | 74.09 | [6] |
| Isoxazole Derivative (C2) | In vitro | 5-LOX | 47.59 | [6] |
| Isoxazole Derivative (C3) | In vitro | 5-LOX | 8.47 | [6] |
| Isoxazole Derivative (C4) | In vitro | 5-LOX | 103.59 | [6] |
| Isoxazole Derivative (C5) | In vitro | 5-LOX | 10.48 | [6] |
| Zileuton-Hydroxycinnamic Acid Hybrid (Compound 28) | Stimulated HEK293 cells | 5-LOX product biosynthesis | equipotent to Zileuton | [1] |
| Zileuton-Hydroxycinnamic Acid Hybrid (Compound 28) | PMNLs | 5-LOX product biosynthesis | 3x more active than Zileuton | [1] |
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay (Fluorometric)
This protocol describes a method for determining the in vitro inhibitory activity of a compound against purified 5-LOX enzyme. The assay is based on the conversion of a substrate by 5-LOX to an intermediate that reacts with a probe to generate a fluorescent product.
Materials:
-
Recombinant human 5-LOX enzyme
-
5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2)[6]
-
Arachidonic acid (substrate)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Zileuton)
-
Fluorescent probe
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and the reference inhibitor in the 5-LOX assay buffer. Also, prepare working solutions of the 5-LOX enzyme, arachidonic acid, and the fluorescent probe in the assay buffer.
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the 5-LOX enzyme to each well, followed by the test inhibitor, reference inhibitor, or vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorescent probe to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode for 30-40 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell-Based Assay for Leukotriene B4 Production
This protocol describes a method to assess the inhibitory effect of a compound on the production of LTB4 in a cellular context, typically using human polymorphonuclear leukocytes (PMNs).
Materials:
-
Isolated human PMNs
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate cells
-
Test inhibitor
-
ELISA kit for LTB4 or LC-MS/MS for quantification
Procedure:
-
Cell Preparation: Isolate and prepare PMNs from fresh human blood. Resuspend the cells in the appropriate cell culture medium.
-
Inhibitor Pre-incubation: Pre-incubate the PMNs with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and the subsequent production of leukotrienes.
-
Reaction Termination and Sample Collection: After a defined incubation period (e.g., 10-15 minutes), terminate the reaction by placing the samples on ice and centrifuging to pellet the cells. Collect the supernatant for LTB4 analysis.
-
LTB4 Quantification: Measure the concentration of LTB4 in the cell supernatants using a commercially available LTB4 ELISA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.[7][8]
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value as described in the in vitro assay protocol.
Synthesis of a 5-Lipoxygenase Inhibitor: Zileuton
Zileuton is the only FDA-approved 5-LOX inhibitor and serves as a benchmark compound in the field.[9] The following is a representative synthetic route for Zileuton, starting from 2-acetylbenzothiophene (B30943).[10]
Step 1: Synthesis of 1-(Benzo[b]thiophen-2-yl)ethan-1-ol
-
Reaction: Reduction of the ketone in 2-acetylbenzothiophene to the corresponding alcohol.
-
Reagents: 2-acetylbenzothiophene, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727).
-
Procedure: Dissolve 2-acetylbenzothiophene in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise while maintaining the temperature. After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol. The product can be purified by column chromatography.
Step 2: Synthesis of N-(1-(Benzo[b]thiophen-2-yl)ethyl)-N-hydroxyurea (Zileuton)
-
Reaction: Mitsunobu reaction between 1-(benzo[b]thiophen-2-yl)ethan-1-ol and hydroxyurea.
-
Reagents: 1-(Benzo[b]thiophen-2-yl)ethan-1-ol, Hydroxyurea, Triphenylphosphine (B44618) (PPh3), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Tetrahydrofuran (THF).
-
Procedure: To a solution of 1-(benzo[b]thiophen-2-yl)ethan-1-ol, hydroxyurea, and triphenylphosphine in anhydrous THF at 0°C, add DIAD or DEAD dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield Zileuton.
Note: This is a representative synthesis, and specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized. Always refer to detailed literature procedures and ensure proper safety precautions are taken when handling these reagents.[11][12]
References
- 1. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of a cyclooxygenase (CO) inhibitor into a 5-lipoxygenase (LO) inhibitor: a general route to novel orally active anti-inflammatory and anti-allergy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Assessment of leukotriene B4 synthesis in human lymphocytes by using high performance liquid chromatography and radioimmunoassay methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. benchchem.com [benchchem.com]
- 11. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]
- 12. US20160376251A1 - Process for the Preparation of Zileuton - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common impurities in Methyl 5-Hydroxy-1H-Indole-3-Carboxylate and their removal
Welcome to the technical support center for Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common impurities and their removal during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically produced this compound?
A1: Common impurities in this compound often originate from the synthetic route employed, side reactions, or degradation. These can include:
-
Unreacted Starting Materials: Depending on the synthesis, these may include residual benzoquinone, ethyl β-aminocrotonate, or related enamine precursors.
-
Byproducts from Synthesis: The Nenitzescu indole (B1671886) synthesis, a common route to 5-hydroxyindoles, is known to produce several byproducts. These can include isomeric 6-hydroxyindoles, 5-acyloxy-4-hydroxyindoles, and arylaminobenzofurans.[1] In some cases, novel products like pyrrolo[2,3-f]indoles may also be formed.[2]
-
Hydrolysis Product: 5-Hydroxy-1H-indole-3-carboxylic acid can be present as a significant impurity due to the hydrolysis of the methyl ester group, particularly if the reaction or work-up conditions are not strictly anhydrous.[3][4]
-
Oxidation Products: The 5-hydroxy group makes the indole ring susceptible to oxidation, which can lead to colored impurities. Discoloration, such as a pinkish or brownish hue, may indicate the presence of these oxidized byproducts.[4]
-
Residual Solvents: Solvents used during the synthesis and purification processes may be retained in the final product.[4]
Q2: My sample of this compound is discolored. Does this indicate impurity?
A2: While pure this compound is typically an off-white or pale-colored solid, discoloration can be an indicator of impurities.[4] The presence of the 5-hydroxy group makes the molecule susceptible to oxidation, which can result in colored byproducts. It is recommended to assess the purity of a discolored sample using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method for purity assessment. A single spot on the TLC plate under UV visualization generally suggests a high degree of purity. The presence of multiple spots indicates the presence of impurities.[4] A common mobile phase for the TLC analysis of indole derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] Given the polarity of the 5-hydroxy group, a higher proportion of ethyl acetate may be required.
Q4: What are the recommended methods for purifying this compound?
A4: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities present.[4]
-
Recrystallization is effective for removing more polar impurities, such as the corresponding carboxylic acid, or less soluble byproducts.
-
Column chromatography is the most versatile method for separating a mixture of impurities with varying polarities from the desired product.[4]
Troubleshooting Guides
Issue 1: Multiple Spots on TLC, Indicating a Mixture of Compounds
-
Symptom: TLC analysis reveals several spots, suggesting a complex mixture of products.
-
Potential Cause: This is likely due to an incomplete reaction or the formation of side products during the synthesis, which is common in reactions like the Nenitzescu synthesis.[1][2]
-
Solution: Column chromatography is the most effective method for separating multiple components. A silica (B1680970) gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.[4]
Issue 2: Presence of a More Polar Impurity (Lower Rf on TLC)
-
Symptom: A spot with a lower Rf value than the main product is observed on the TLC plate.
-
Potential Cause: This is often indicative of the presence of 5-Hydroxy-1H-indole-3-carboxylic acid, the hydrolysis product of the methyl ester.[4]
-
Solution: Recrystallization is often sufficient to remove this more polar impurity. Suitable solvents for recrystallization of polar indole derivatives include methanol (B129727), ethanol, or mixtures such as ethyl acetate/hexane.[5]
Data Presentation
The following table provides illustrative data on the purity of this compound before and after purification. The actual values can vary depending on the initial reaction conditions and the specific purification protocol followed.
| Purification Method | Initial Purity (Illustrative) | Final Purity (Illustrative) | Common Impurities Removed |
| Recrystallization | 85% | >95% | 5-Hydroxy-1H-indole-3-carboxylic acid, highly insoluble byproducts. |
| Column Chromatography | 70% | >98% | Unreacted starting materials, isomeric byproducts, benzofurans, and other side products. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing polar impurities like 5-Hydroxy-1H-indole-3-carboxylic acid.
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimum amount of a hot solvent such as methanol or ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of crystals. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[4]
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating a mixture of impurities with varying polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., from 9:1 to 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.[4]
Mandatory Visualization
Caption: Workflow for impurity identification and removal.
References
Troubleshooting low yield in the Nenitzescu indole synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers, scientists, and drug development professionals in optimizing the Nenitzescu indole (B1671886) synthesis and overcoming challenges related to low product yield.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Nenitzescu indole synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is the yield of my 5-hydroxyindole (B134679) product consistently low?
A1: Low yields in the Nenitzescu synthesis can be attributed to several factors. Here are some of the most common causes and corresponding troubleshooting steps:
-
Suboptimal Solvent Choice: The polarity of the solvent significantly impacts reaction efficiency. Highly polar solvents generally lead to better results. If you are using a non-polar solvent, consider switching to a more polar alternative like nitromethane (B149229) or acetic acid.[1][2]
-
Incorrect Stoichiometry: The molar ratio of the benzoquinone to the enamine is a critical parameter. For many applications, a benzoquinone to ethyl 3-aminocrotonate molar ratio of 1:1.2-1.6 is considered ideal for driving the reaction to completion, especially in large-scale syntheses.[2] Using a large excess of benzoquinone can sometimes lead to an increase in unwanted side reactions and polymerization.[1]
-
Inadequate Reaction Temperature: The optimal temperature is substrate-dependent. While many Nenitzescu reactions proceed well at room temperature, some may require heating to achieve a reasonable reaction rate. If your reaction is sluggish at room temperature, a moderate increase in temperature could be beneficial. However, be aware that excessive heat can promote polymerization and other side reactions.[1]
-
Absence of a Catalyst: While the reaction can proceed without a catalyst, the addition of a Lewis acid can significantly enhance both the reaction rate and the overall yield.[1]
Q2: My reaction is producing a significant amount of a 5-hydroxybenzofuran byproduct. How can I favor the formation of the desired 5-hydroxyindole?
A2: The formation of 5-hydroxybenzofurans is a well-known competing pathway in the Nenitzescu synthesis. The choice of catalyst and solvent can heavily influence the chemoselectivity of the reaction.
-
Catalyst Selection: Certain Lewis and Brønsted acids, such as CuCl₂, BiCl₃, and FeCl₃, have been shown to favor the formation of the benzofuran (B130515) byproduct. Conversely, zinc halides (ZnCl₂, ZnBr₂, ZnI₂) are known to promote the formation of the desired 5-hydroxyindole. Therefore, if you are observing significant benzofuran formation, switching to a zinc-based Lewis acid catalyst is a recommended strategy.
-
Solvent Choice: Nitromethane has been identified as a suitable solvent for favoring indole formation, particularly when used in conjunction with a zinc halide catalyst.
Q3: The reaction mixture is turning into a dark, intractable tar, making product isolation extremely difficult. What is causing this and how can I prevent it?
A3: The formation of a dark, polymeric tar is a common issue in the Nenitzescu synthesis and is often a major contributor to low yields. This is typically due to the polymerization of the benzoquinone starting material or reactive intermediates.
Here are some strategies to mitigate polymerization:
-
Control of Reactant Concentration: High concentrations of reactants can favor polymerization. Running the reaction at a more dilute concentration may help to minimize this side reaction.[1]
-
Temperature Control: Excessive heat is a known promoter of polymerization. Maintaining a controlled and moderate reaction temperature is crucial.[1]
-
Use of a Catalyst: A suitable Lewis acid catalyst can accelerate the desired indole formation pathway, allowing it to outcompete the polymerization process.[1]
-
Stoichiometry: As mentioned previously, avoiding a large excess of benzoquinone can also help to reduce polymerization.[1]
Q4: I am observing the formation of 6-hydroxyindoles or other unexpected regioisomers. What factors influence the regioselectivity of the reaction?
A4: The formation of 6-hydroxyindoles, sometimes referred to as "anti-Nenitzescu" products, can occur under specific conditions.
-
Reaction Temperature: The formation of 6-hydroxyindoles has been noted to be more prevalent at lower reaction temperatures, particularly when using N-aryl-substituted enaminoesters.[1]
-
Solvent Effects: The nature of the solvent can play a role in directing the regioselectivity. For example, the reaction between p-benzoquinone and ethyl 3-aminocinnamate in acetic acid yields the expected 5-hydroxyindole, whereas the reaction is unsuccessful in solvents like acetone, chloroform, or dichloromethane.[1][3]
-
Substrate Structure: The electronic and steric properties of the substituents on both the benzoquinone and the enamine can significantly influence the regioselectivity of the addition and subsequent cyclization steps.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Nenitzescu indole synthesis.
Table 1: Effect of Lewis Acid Catalysts on 5-Hydroxyindole Yield
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) |
| ZnCl₂ (10) | CH₂Cl₂ | Room Temp. | - | 88 |
| ZnCl₂ (20) | CH₂Cl₂ | Room Temp. | 60 min | 71 |
| ZnCl₂ (50) | CH₂Cl₂ | Room Temp. | 40 min | 81 |
| ZnI₂ (50) | CH₂Cl₂ | Room Temp. | 20 min | 56 |
| AlCl₃ (10) | CH₂Cl₂ | Room Temp. | 150 min | 38 |
Data sourced from Velezheva et al., as cited in BenchChem.[1]
Table 2: Effect of Solvent on Yield in a Specific Atroposelective Nenitzescu Synthesis
| Solvent | Yield (%) |
| Toluene | 65 |
| CH₂Cl₂ | 71 |
| MeNO₂ | 85 |
General reaction conditions: naphthoquinone (1.5 equiv.), β-amino-crotonic derivative (1 equiv.), and catalyst (10 mol%) in the specified solvent at 40°C for 18 h.[4]
Experimental Protocols
This section provides a detailed, generalized methodology for the Nenitzescu synthesis of ethyl 5-hydroxy-2-methylindole-3-carboxylate. Note that this protocol may require optimization for different substrates.
Materials:
-
Ethyl 3-aminocrotonate
-
Anhydrous Lewis Acid (e.g., ZnCl₂)
-
Anhydrous Solvent (e.g., Dichloromethane or Acetone)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1,4-benzoquinone (1.0 equivalent) in the chosen anhydrous solvent.[1]
-
Addition of Enamine: To the stirring solution, add ethyl 3-aminocrotonate (1.2-1.6 equivalents) dropwise at room temperature.[1][2]
-
Addition of Catalyst: Add the Lewis acid catalyst (e.g., 10-50 mol% ZnCl₂) to the reaction mixture.[1]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure ethyl 5-hydroxy-2-methylindole-3-carboxylate.[1]
Visualizations
The following diagrams illustrate key aspects of the Nenitzescu indole synthesis.
Caption: Reaction mechanism of the Nenitzescu indole synthesis.
Caption: A logical workflow for troubleshooting low yield.
References
Side reactions and byproduct formation in indole-3-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of indole-3-carboxylates. This guide addresses common side reactions, byproduct formation, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing indole-3-carboxylate (B1236618) esters?
A1: The most common methods include the Fischer indole (B1671886) synthesis, Reissert indole synthesis, Nenitzescu indole synthesis for 5-hydroxyindoles, and direct Fischer-Speier esterification of indole-3-carboxylic acid.[1][2][3][4] Modern methods involving transition-metal-catalyzed C-H activation and cross-coupling reactions are also employed for their efficiency and broad functional group tolerance.[3]
Q2: My final product is a pink or brownish powder, not the expected off-white solid. Is it impure?
A2: While pure methyl indole-3-carboxylate is typically off-white, discoloration can indicate the presence of impurities.[1] Oxidation or trace byproducts from the synthesis can lead to a darker color. The purity should be verified using analytical methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: What are the typical impurities found in a sample of synthesized indole-3-carboxylate?
A3: Common impurities can include unreacted starting materials, indole-3-carboxylic acid from the hydrolysis of the ester, and byproducts specific to the synthetic route used.[1] For example, in the Fischer synthesis, isomeric indole derivatives can be a byproduct.[1]
Q4: Can the ester group be hydrolyzed back to a carboxylic acid during workup or purification?
A4: Yes, the ester group can be sensitive to both strongly acidic and basic conditions, especially at elevated temperatures. During workup, it is crucial to neutralize acidic or basic solutions promptly and avoid prolonged exposure to harsh pH conditions to prevent hydrolysis back to indole-3-carboxylic acid.[1]
Q5: How should I store my purified indole-3-carboxylate product to prevent degradation?
A5: Indole derivatives can be sensitive to light, air, and heat. It is recommended to store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of indole-3-carboxylates, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Low product yield is a common issue that can arise from various factors throughout the experimental process. A systematic approach to troubleshooting is often the most effective.
dot
Caption: Troubleshooting workflow for low product yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction closely by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.[5] |
| Suboptimal Temperature: The reaction temperature might be too low for the activation energy or too high, leading to decomposition. | Optimize the reaction temperature. A gradual increase may help a sluggish reaction, while signs of decomposition (charring, multiple TLC spots) suggest the temperature should be lowered.[5] | |
| Inactive Catalyst: The acid or metal catalyst may be old, inactive, or poisoned. | Use a fresh batch of the catalyst. For the Fischer synthesis, stronger acids like polyphosphoric acid (PPA) or sulfuric acid may be required if milder acids fail.[5][6] | |
| Poor Quality Starting Materials: Impurities in starting materials can inhibit the reaction or lead to side products. | Verify the purity of your starting materials (e.g., by NMR or melting point). Purify them if necessary before starting the synthesis.[5] |
Issue 2: Formation of Significant Byproducts
The formation of byproducts is dependent on the chosen synthetic route. Below are common byproducts and strategies to minimize their formation.
| Synthetic Route | Common Byproduct(s) | Reason for Formation | Recommended Solution |
| Fischer-Speier Esterification | Indole (from decarboxylation) | High temperatures and strong acidic or basic conditions can promote the loss of the C3-carboxylic group.[1] | Use moderate temperatures (e.g., refluxing methanol (B129727) at ~65°C). Use a catalytic amount of a strong acid like H₂SO₄. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid prolonged heating.[1] |
| Methyl 1-methyl-1H-indole-3-carboxylate (N-methylation) | The indole nitrogen is nucleophilic and can be methylated, especially when using strong bases or harsh methylating agents. | For esterification, use an acid-catalyzed method like Fischer-Speier with methanol as the solvent. Avoid strong bases like NaH, which deprotonate the indole nitrogen and increase its nucleophilicity.[1] | |
| Fischer Indole Synthesis | Isomeric Indoles / 3H-Indole (Indolenine) | With unsymmetrical ketones or certain acid catalysts, the cyclization step can lack regioselectivity or lead to non-aromatic isomers.[1][6] | The choice of acid catalyst is critical; Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) can influence the outcome.[7] Optimize the catalyst and temperature. Purification by column chromatography may be needed to separate isomers.[1] |
| Reissert Synthesis | Quinolones | Certain reduction conditions, particularly with PtO₂ in ethanol (B145695) for 7-substituted indoles, can favor the formation of quinolone byproducts instead of the desired indole.[8] | Use alternative reduction conditions such as zinc in acetic acid, which is standard for this synthesis and favors indole formation.[2][8] |
| Nenitzescu Synthesis | 5-Hydroxybenzofurans | Under certain conditions, especially with specific substitution patterns on the enamine, cyclization can occur through the oxygen atom, leading to benzofuran (B130515) derivatives. | The choice of solvent and catalyst can influence the reaction pathway. Performing the reaction in a polar solvent often favors indole formation.[4] |
dot
Caption: Fischer Indole Synthesis mechanism highlighting the point of potential side reactions.
Issue 3: Difficulty in Product Purification
Purifying indole-3-carboxylates can be challenging due to the presence of polar impurities or byproducts with similar polarity to the desired product.
dot
Caption: Decision tree for selecting a purification method.
| Problem | Potential Cause | Recommended Solution |
| Product is an oil and will not crystallize. | The product may be impure, or a suitable crystallization solvent has not been found. | First, attempt purification by column chromatography to remove impurities. If the purified product is still an oil, try recrystallization from various solvent systems (e.g., ethyl acetate (B1210297)/hexanes, ethanol/water). |
| Multiple spots on TLC, difficult to separate by column. | Impurities have a similar polarity to the product, causing co-elution. | Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.[5] If silica gel fails, consider using a different stationary phase like alumina. |
| Streaking on TLC plate. | The compound may be too polar for the chosen solvent system, or it could be acidic/basic and interacting strongly with the silica gel. It might also indicate degradation on the silica. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent. To check for degradation, run a 2D TLC.[9] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid
This protocol describes the synthesis of methyl indole-3-carboxylate.
Materials:
-
Indole-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend indole-3-carboxylic acid (1.0 eq) in methanol (used as both reagent and solvent).[10]
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) with stirring.
-
Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Repeat until effervescence ceases.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol or ethyl acetate/hexanes) to yield pure methyl indole-3-carboxylate.[1]
Protocol 2: Fischer Indole Synthesis of an Indole-3-Carboxylate Precursor
This protocol is a general procedure for the cyclization step.
Materials:
-
Appropriate phenylhydrazone precursor
-
Anhydrous Ethanol or Toluene (B28343)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), H₂SO₄, or ZnCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend the starting phenylhydrazone (1.0 eq) in a suitable solvent like ethanol or toluene in a round-bottom flask with a reflux condenser.[5]
-
Catalyst Addition: Add the acid catalyst. For PPA, use 10-20 wt%; for H₂SO₄, use a catalytic amount.[5]
-
Heating: Heat the reaction mixture to 80-110°C, depending on the solvent and catalyst, and stir vigorously.[3][5]
-
Monitoring: Monitor the reaction by TLC for the disappearance of the hydrazone. Reactions are typically complete within 1-12 hours.[3][5]
-
Work-up: After completion, cool the mixture to room temperature. If using an organic solvent, dilute with ethyl acetate.
-
Neutralization: Carefully neutralize the acid by washing with a saturated NaHCO₃ solution.[5]
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[11]
Protocol 3: Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate
This protocol provides a direct route to 5-hydroxyindole (B134679) derivatives.[12][13]
Materials:
-
Ethyl 3-aminocrotonate
-
Glacial Acetic Acid
-
Ethyl Acetate
-
5% Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-benzoquinone (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate.[13]
-
Enamine Addition: With vigorous stirring, slowly add a solution of ethyl 3-aminocrotonate (1.2 eq) in ethyl acetate at room temperature.[13]
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction's progress by TLC.[13]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate.
-
Washing: Wash the organic layer successively with 5% NaHCO₃ solution, water, and finally with brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[13]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane (B92381) and ethyl acetate to yield the pure product.[13]
Protocol 4: Purification by Column Chromatography
This is a general protocol for purifying indole derivatives.
Procedure:
-
Solvent System Selection: Choose an appropriate eluent system by testing solvent mixtures with TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.[9]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly under gravity or with gentle pressure. Do not let the solvent level drop below the top of the silica.[9]
-
Sample Loading: Dissolve the crude product in a minimum amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[14]
-
Elution: Carefully add the eluent to the column and begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to isolate the purified indole-3-carboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. organicreactions.org [organicreactions.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Fischer Esterification of Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Fischer esterification of indoles.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Fischer esterification of indole (B1671886) carboxylic acids.
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Formation | Incomplete reaction: The reaction may not have reached equilibrium. | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Insufficient acid catalyst: The catalyst concentration may be too low to effectively protonate the carboxylic acid. | Increase the amount of acid catalyst (e.g., H₂SO₄) in small increments. | |
| Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Increase the reaction temperature, typically to the reflux temperature of the alcohol being used. | |
| Water present in reagents: The presence of water can shift the equilibrium back towards the starting materials. | Use anhydrous alcohols and solvents. Consider using a Dean-Stark apparatus to remove water as it forms. | |
| Significant Byproduct Formation (Decarboxylation) | Instability of the indole carboxylic acid: Indole-2-carboxylic and indole-3-carboxylic acids are susceptible to decarboxylation under strong acidic conditions and heat. | Use a milder acid catalyst or reduce the reaction temperature. Alternatively, consider a non-acid-catalyzed esterification method such as using DCC/DMAP. |
| Formation of Tarry, Insoluble Materials | Degradation of the indole ring: The indole nucleus can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition. | Use milder reaction conditions (lower temperature, less concentrated acid). Consider protecting the indole nitrogen. |
| Difficulty in Product Purification | Co-elution of product and starting material: The polarity of the indole ester and the corresponding carboxylic acid may be similar. | Adjust the solvent system for column chromatography. A gradient elution may be effective. |
| Presence of acidic impurities: Residual acid catalyst can complicate purification. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during the workup before extraction. | |
| Oily product that is difficult to crystallize: The ester product may not be a solid at room temperature. | Purify by column chromatography. If the product is an oil, ensure all solvent is removed under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for a Fischer esterification of an indole carboxylic acid?
A typical procedure involves dissolving the indole carboxylic acid in a large excess of the desired alcohol (which also acts as the solvent), adding a catalytic amount of a strong acid like sulfuric acid, and heating the mixture to reflux. The reaction is monitored by TLC until completion.
Q2: My indole carboxylic acid is not very soluble in the alcohol. What can I do?
You can try using a co-solvent to increase the solubility of the starting material. However, ensure the co-solvent is inert under the acidic reaction conditions and does not interfere with the reaction equilibrium. Alternatively, milder esterification methods that use different solvents, such as DCC/DMAP coupling in dichloromethane, could be employed.
Q3: I am observing significant decarboxylation of my indole-2-carboxylic acid. How can I prevent this?
Decarboxylation is a common side reaction for indole-2-carboxylic acids under acidic conditions. To minimize this, you can:
-
Use milder reaction conditions (e.g., lower temperature, shorter reaction time).
-
Employ a less harsh acid catalyst.
-
Consider protecting the indole nitrogen, which can sometimes influence the stability of the carboxylic acid.
-
Use an alternative esterification method that does not require strong acid, such as DCC/DMAP coupling.
Q4: Is it necessary to protect the indole nitrogen (N-H) during Fischer esterification?
While not always required, protecting the indole nitrogen can sometimes be beneficial. An N-protecting group can prevent potential side reactions at the nitrogen and may improve the solubility and stability of the substrate. Common protecting groups for indoles include Boc, SEM, and tosyl groups.
Q5: What is a typical workup procedure for a Fischer esterification of an indole?
After the reaction is complete, the mixture is typically cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude ester.
Q6: How can I purify the final indole ester product?
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization. The choice of purification method depends on the physical state of the ester (solid or oil) and the nature of the impurities.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the Fischer esterification of indole-3-carboxylic acid.
| Ester Product | Method | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Indole-3-carboxylate | Fischer Esterification | Methanol (B129727) | H₂SO₄ (catalytic) | Methanol | 4 - 8 | 85 - 95 |
| Ethyl Indole-3-carboxylate | Fischer Esterification | Ethanol | H₂SO₄ (catalytic) | Ethanol | 6 - 12 | 80 - 90 |
| Methyl Indole-3-carboxylate | DCC/DMAP Coupling | Methanol | DCC, DMAP (catalytic) | Dichloromethane | 2 - 4 | 90 - 98 |
| Ethyl Indole-3-carboxylate | DCC/DMAP Coupling | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 3 - 6 | 88 - 96 |
[Data sourced from BenchChem Application Notes]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid for Methyl Indole-3-carboxylate
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases, followed by washing with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl indole-3-carboxylate.
-
The crude product can be further purified by recrystallization from methanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Fischer esterification of indoles.
Caption: Troubleshooting logic for low yield in Fischer esterification of indoles.
Technical Support Center: Purification of Crude Methyl 5-Hydroxy-1H-Indole-3-Carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 5-Hydroxy-1H-Indole-3-Carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the synthetic route (e.g., Fischer indole (B1671886) synthesis) or degradation. These may include:
-
Unreacted Starting Materials: Residual reagents from the synthesis.
-
5-Hydroxy-1H-indole-3-carboxylic acid: Formed by the hydrolysis of the methyl ester. This is a common and more polar impurity.
-
Byproducts from Synthesis: Side reactions can generate other related indole derivatives or polymeric material.[1]
-
Oxidation Products: The presence of the electron-donating hydroxyl group can make the indole ring susceptible to oxidation, leading to colored impurities.
Q2: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?
A2: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They typically appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm). For enhanced or specific visualization, the following staining methods can be used:
-
p-Anisaldehyde or Vanillin Stains: These are general stains for various functional groups and often require heating.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.
-
Potassium Permanganate (KMnO₄): A universal stain that reacts with any compound that can be oxidized, appearing as yellow or brown spots on a purple background.
Q3: Is this compound stable on silica (B1680970) gel?
A3: Indole derivatives, especially those with electron-donating groups like a hydroxyl group, can be sensitive to the acidic nature of silica gel and may streak or decompose. It is advisable to test the stability of your compound on a TLC plate before performing column chromatography. If instability is observed, consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like neutral alumina (B75360).
Troubleshooting Guides
This section addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots on TLC/Poor Peak Shape from Column | 1. Compound is too polar for the solvent system. 2. Interaction with acidic sites on silica gel. 3. Column is overloaded. | 1. Increase the polarity of the mobile phase. For this polar compound, a gradient elution starting with a mixture like hexane/ethyl acetate (B1210297) and gradually increasing the proportion of ethyl acetate or even adding a small amount of methanol (B129727) is recommended. 2. Add a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the eluent to neutralize the acidic silica surface. Alternatively, use neutral alumina as the stationary phase. 3. Ensure the amount of crude material is appropriate for the amount of silica gel used (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). |
| Compound is Not Eluting from the Column (or Very Low Recovery) | 1. The mobile phase is not polar enough. 2. Irreversible adsorption or decomposition on the silica gel. | 1. Gradually increase the polarity of the eluent. If the compound still doesn't elute with high concentrations of ethyl acetate in hexane, switch to a more polar solvent system like dichloromethane/methanol. 2. Test for compound stability on a TLC plate. If it is degrading, use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to neutral alumina. A flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane) may help recover strongly adsorbed material. |
| Poor Separation of the Product from Impurities | 1. The chosen solvent system does not provide enough selectivity. 2. The column was packed poorly. 3. Fractions were collected too broadly. | 1. Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/ethyl acetate, or adding a small amount of methanol to a dichloromethane/ethyl acetate mixture). A shallower gradient during elution can also improve the resolution of compounds with similar Rf values. 2. Ensure the column is packed uniformly without air bubbles or cracks. The solvent level should never drop below the top of the silica bed. 3. Collect smaller fractions and analyze them by TLC to avoid mixing separated compounds. |
| Product Fractions are Contaminated with a More Polar Impurity | The more polar impurity (e.g., 5-hydroxy-1H-indole-3-carboxylic acid) is tailing. | This is a common issue with acidic impurities on silica gel. Adding a small amount of acetic acid (0.1-1%) to the eluent can sometimes improve the peak shape of acidic compounds and lead to better separation. However, be mindful of the stability of your target compound under acidic conditions. |
| Product Appears Discolored After Purification | Co-elution with a colored impurity or degradation of the product on the column. | If the impurity is of a different polarity, further optimization of the column chromatography (e.g., different solvent system or stationary phase) may be necessary. If the product itself is degrading, consider using a less harsh purification method, deactivating the silica, or performing the chromatography more quickly. Recrystallization after column chromatography can also be an effective final step to remove colored impurities. |
Data Presentation
The following tables provide representative quantitative data for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude material.
Table 1: Typical TLC Solvent Systems and Approximate Rf Values
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| This compound | 1:1 | 0.4 - 0.5 | UV (254 nm), p-Anisaldehyde stain |
| Less Polar Impurity (e.g., starting material) | 1:1 | 0.6 - 0.7 | UV (254 nm) |
| More Polar Impurity (e.g., 5-Hydroxy-1H-indole-3-carboxylic acid) | 1:1 | 0.1 - 0.2 | UV (254 nm), p-Anisaldehyde stain |
Table 2: Example Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Diameter: 2 cm, Length: 30 cm |
| Crude Material Loaded | 500 mg |
| Silica Gel Amount | 25 g |
| Eluent (Gradient) | Start with 30% Ethyl Acetate in Hexane, gradually increase to 70% Ethyl Acetate in Hexane. |
| Fraction Size | 10 mL |
| Typical Yield of Pure Product | 70-90% (dependent on crude purity) |
Experimental Protocols
Protocol 1: Stability Test of this compound on Silica Gel (2D TLC)
-
Obtain a square TLC plate (e.g., 5x5 cm).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or acetone).
-
Gently spot the solution in one corner of the TLC plate, approximately 1 cm from the edges.
-
Develop the plate in a TLC chamber using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).
-
Remove the plate from the chamber and dry it thoroughly.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Dry the plate and visualize the spots under a UV lamp.
-
Interpretation: If all spots appear on a diagonal line from the origin, the compound is stable. The appearance of new spots off the diagonal indicates decomposition on the silica gel.
Protocol 2: Purification of Crude this compound by Column Chromatography
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel (e.g., 25 g) in the initial, least polar eluent (e.g., 30% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., acetone (B3395972) or methanol).
-
Add a small amount of silica gel (approx. 1-1.5 g) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent (30% Ethyl Acetate in Hexane) to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
200 mL of 30% Ethyl Acetate in Hexane
-
200 mL of 50% Ethyl Acetate in Hexane
-
200 mL of 70% Ethyl Acetate in Hexane
-
-
The flow rate should be maintained at a steady drip (approximately 1-2 drops per second).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Spot the crude material, and each collected fraction on a TLC plate.
-
Visualize the plate under a UV lamp to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the final product by TLC and other analytical methods (e.g., NMR, melting point).
-
Visualizations
Caption: Experimental Workflow for Purification.
Caption: Troubleshooting Logic for Spot Streaking.
References
Preventing N-methylation side reactions in indole ester synthesis
Welcome to the technical support center for indole (B1671886) ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, specifically N-methylation, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-methylation as a side reaction during indole ester synthesis?
A1: The indole nitrogen is nucleophilic and can react with methylating agents, leading to the formation of an N-methylated byproduct.[1] This side reaction is particularly prevalent when using strong bases or highly reactive methylating agents. Strong bases, such as sodium hydride (NaH), can deprotonate the indole nitrogen, significantly increasing its nucleophilicity and making it more susceptible to methylation.[1][2]
Q2: How can I avoid N-methylation when preparing a methyl ester of an indole carboxylic acid?
A2: The most effective method to prevent N-methylation is to choose an esterification method that does not introduce a separate methylating agent that can react with the indole nitrogen.[1] Fischer esterification, which utilizes methanol (B129727) as both the solvent and the reagent in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or hydrogen chloride), is a highly recommended approach.[1] This method directly converts the carboxylic acid to its methyl ester without the risk of N-alkylation.
Q3: I am observing a significant amount of N-methylated byproduct. What are the likely causes and how can I troubleshoot this?
A3: The formation of a significant N-methylated byproduct, such as methyl 1-methyl-1H-indole-3-carboxylate, is a common issue.[1]
-
Cause: The primary cause is the methylation of the nucleophilic indole nitrogen.[1] This is often exacerbated by the use of strong bases or harsh methylating agents.
-
Troubleshooting & Optimization:
-
Choice of Esterification Method: Switch to Fischer Esterification using methanol and an acid catalyst.[1]
-
Avoid Strong Bases: Do not use strong bases like NaH, which increase the nucleophilicity of the indole nitrogen.[1][2]
-
Alternative Methylating Agents: If direct esterification is not feasible, consider using less reactive methylating agents under neutral or mildly acidic conditions.[1] Dimethyl carbonate (DMC) is a greener and less reactive alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[1][3][4]
-
Troubleshooting Guide
Issue 1: Low yield of the desired indole ester and a significant amount of N-methylated byproduct.
This is a frequent challenge in indole chemistry. The following table summarizes key parameters to favor the desired O-methylation (esterification) over the undesired N-methylation.
| Parameter | To Favor O-Methylation (Esterification) | To Favor N-Methylation (to be Avoided) | Rationale |
| Reaction Type | Fischer Esterification (Methanol + Acid Catalyst) | Alkylation with methylating agent and base | Fischer esterification directly converts the carboxylic acid to the ester without a separate methylating agent that can attack the nitrogen.[1] |
| Base | No base required (acid-catalyzed) | Strong, non-nucleophilic bases (e.g., NaH) | Strong bases deprotonate the indole nitrogen, creating a highly nucleophilic indole anion that readily attacks methylating agents.[1][2] |
| Methylating Agent | Methanol (as solvent and reagent) | Highly reactive agents (e.g., methyl iodide, dimethyl sulfate) | Less reactive agents like dimethyl carbonate (DMC) can offer better selectivity for N-methylation when desired, but for esterification, avoiding them is best.[1][3][4] |
| Solvent | Methanol | Polar aprotic solvents (e.g., DMF, THF) | Polar aprotic solvents are typically used in N-alkylation reactions as they solvate the cation of the base, leaving the nucleophilic anion exposed.[2] |
Issue 2: Both N-methylation and O-methylation are occurring when using dimethyl carbonate (DMC).
When using dimethyl carbonate for methylation, it's possible to get a mixture of products. The reaction conditions can be tuned to favor one over the other.
| Product Type | Reaction Conditions | Yield Data | Reference |
| N-methylated indole | Indole, K₂CO₃, DMF, DMC, reflux (~130 °C) | High yields (>90%) | [3] |
| N,O-dimethylated product (from indole-3-acetic acid) | Indole-3-acetic acid, K₂CO₃, DMF, DMC, reflux | 89% N,O-dimethylated, 8% O-methylated | [3] |
| O,N-dimethylated product (from indole-3-propionic acid) | Indole-3-propionic acid, K₂CO₃, DMF, DMC, reflux (4h) | 65% O,N-dimethylated, 30% O-methylated | [4][5][6] |
| O,N-dimethylated product (from indole-3-propionic acid) | Indole-3-propionic acid, K₂CO₃, DMF, DMC, reflux (8h) | 93% O,N-dimethylated | [4][5][6] |
Note: In the case of indole carboxylic acids, esterification (O-methylation) can be faster than N-methylation when using DMC.[4][5][6]
Experimental Protocols
Protocol 1: Fischer Esterification of Indole-3-Carboxylic Acid
This protocol is designed to minimize N-methylation side reactions by avoiding the use of a separate methylating agent.[1]
Materials:
-
Indole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Hydrogen chloride (gas or solution in methanol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend indole-3-carboxylic acid (1 equivalent) in methanol.
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) with stirring.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volume of methanol).
-
-
Purification:
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Further purify the crude methyl indole-3-carboxylate (B1236618) by recrystallization or column chromatography if necessary.[1]
-
Protocol 2: Selective N-methylation using Dimethyl Carbonate (DMC)
This protocol is for instances where N-methylation is the desired reaction, utilizing a less hazardous methylating agent.
Materials:
-
Substituted Indole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the indole substrate (1 equivalent), potassium carbonate (approx. 0.7 equivalents), and DMF.
-
Reagent Addition: Add dimethyl carbonate (approx. 3 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to reflux (around 130°C) with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.[3]
-
Work-up:
-
Cool the reaction mixture to approximately 3°C in an ice bath.
-
Slowly add ice-cold water to precipitate the product.
-
If the product is an oil, extract with TBME.
-
-
Isolation:
-
If a solid precipitates, collect it by vacuum filtration.
-
If extracted, wash the organic layer with water, dry it, and evaporate the solvent under vacuum to isolate the product.[3]
-
Visual Guides
Caption: Decision pathway for minimizing N-methylation.
Caption: Workflow for Fischer Esterification.
Caption: Mechanism of N-methylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Stability and degradation issues of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. The information provided is intended to help address common stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the general stability of 5-hydroxyindole (B134679) derivatives, the primary concerns are sensitivity to light (photodegradation), oxidation, and hydrolysis of the methyl ester group, particularly under basic conditions. The phenolic hydroxyl group can be susceptible to oxidation, potentially leading to colored degradation products.
Q2: How should I properly store this compound?
A2: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and at low temperatures. For a structurally similar compound, ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, storage at -20°C for short-term (1 month) and -80°C for long-term (6 months) is recommended.[1] For solutions, it is advisable to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -80°C and protected from light.
Q3: What are the likely degradation pathways for this compound?
A3: The potential degradation pathways include:
-
Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially in the presence of acid or base. Basic conditions are generally more conducive to ester hydrolysis.[2]
-
Oxidation: The 5-hydroxyindole ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products. Indole (B1671886) derivatives, in general, can be photosensitive.
Q4: Are there any known signaling pathways involving this compound?
A4: Currently, there is limited specific information in the public domain detailing the direct involvement of this compound in specific signaling pathways. However, indole derivatives are known to interact with a variety of biological targets. For instance, some indole derivatives act as STING degraders, impacting immune-inflammatory pathways.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
Problem 1: The solid compound has changed color (e.g., turned pink or brown) upon storage.
| Possible Cause | Troubleshooting Action |
| Oxidation of the 5-hydroxyindole ring. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed to minimize exposure to air. Store at recommended low temperatures. |
| Exposure to light. | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
Problem 2: Inconsistent results are observed in biological assays.
| Possible Cause | Troubleshooting Action |
| Degradation of the compound in the assay medium. | Prepare fresh solutions of the compound for each experiment. If using a stock solution, assess its stability in the vehicle solvent over the experiment's duration. Consider performing a time-course experiment to check for degradation in the assay buffer. |
| Hydrolysis of the methyl ester to the less active carboxylic acid. | Maintain the pH of the assay medium in the neutral to slightly acidic range, if the experimental conditions permit. Avoid highly basic conditions. |
Problem 3: Extra peaks appear in the HPLC chromatogram during analysis.
| Possible Cause | Troubleshooting Action | | On-column degradation. | Use a lower column temperature. Ensure the mobile phase is degassed and free of contaminants. | | Degradation in the sample vial (e.g., in the autosampler). | Use amber vials to protect from light. Minimize the time the sample spends in the autosampler before injection. | | Formation of degradation products during sample preparation. | Prepare samples immediately before analysis. Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Stress Conditions:
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis. Due to the lability of esters in basic conditions, a shorter time and lower temperature are recommended initially. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid compound at 80°C for 48 hours. Also, prepare a solution of the compound and reflux at 80°C for 24 hours. |
| Photodegradation | Expose a solution of the compound to a photostability chamber (ICH Q1B option 2) for a specified duration. A control sample should be wrapped in foil to exclude light. |
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (see below) to quantify the parent compound and detect any degradation products.
HPLC-UV Method for Stability Analysis
Objective: To separate and quantify this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 90% A, 10% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the λmax of the compound). |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. preprints.org [preprints.org]
- 4. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in key indole (B1671886) synthesis methodologies.
I. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] The choice of acid catalyst is a critical parameter influencing the reaction's success.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields or reaction failure in Fischer indole synthesis?
A1: Low yields can stem from several factors:
-
Inappropriate Acid Strength: The reaction is sensitive to the strength of the acid catalyst.[3] Very strong acids can cause degradation of starting materials or the product, while an acid that is too weak may not effectively catalyze the reaction.[3]
-
Substituent Effects: Electron-donating groups on the phenylhydrazine (B124118) can promote N-N bond cleavage, a competing side reaction to the desired[4][4]-sigmatropic rearrangement.[3][5]
-
Steric Hindrance: Bulky substituents on the phenylhydrazine, especially at the ortho positions, can hinder the reaction.
-
Poor Reagent Quality: Impurities in the phenylhydrazine or carbonyl compound can interfere with the reaction.[3]
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[3][6]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A2: Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts for the Fischer indole synthesis.[1][7] The optimal choice is often substrate-dependent. For sensitive substrates, milder catalysts like acetic acid have been used successfully.[3] Lewis acids like ZnCl₂ can be particularly beneficial for substrates with strong electron-donating groups.[3]
Q3: I am getting a mixture of regioisomers with an unsymmetrical ketone. How can I improve regioselectivity?
A3: The regiochemical outcome is primarily determined by the inherent electronic and steric properties of the ketone substrate.[3] While some Lewis acid catalysts have been suggested to influence regioselectivity, the structure of the phenylhydrazone generally has the most dominant influence on the isomer distribution. If controlling regioselectivity is challenging, considering an alternative indole synthesis method that offers better regiocontrol may be necessary.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate acid catalyst strength. | Screen a variety of Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA).[1] |
| Reaction temperature is too low. | Increase the reaction temperature in increments or switch to a higher boiling point solvent.[4] | |
| Reactants are not soluble in the chosen solvent. | Screen a range of solvents with different polarities (e.g., toluene, ethanol, acetic acid).[4] | |
| Electron-donating groups on the carbonyl component. | Use a milder Lewis acid catalyst like ZnCl₂.[5] | |
| Formation of Tarry Byproducts | Reaction temperature is too high. | Decrease the reaction temperature or use a lower boiling point solvent.[4] |
| Acid catalyst is too strong. | Switch to a milder acid catalyst.[4] | |
| Incomplete Reaction | Insufficient reaction time. | Increase the reaction time and monitor progress by TLC or LC-MS.[4] |
| Suboptimal solvent. | Experiment with different solvents known to be effective for this synthesis.[4] |
Quantitative Data: Catalyst Performance
The following table provides a comparison of different acid catalysts for the synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) phenylhydrazone.
| Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) | 170 | 5 minutes | 72-80 | [2] |
| Polyphosphoric Acid (PPA) | ~100 | Not Specified | High | [8] |
| Phosphomolybdic acid | 60 | 4 hours | 86 | [4] |
| Montmorillonite K10 | 60 | 4 hours | 70 | [4] |
| Amberlyst-15 | 60 | 4 hours | 68 | [4] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using Zinc Chloride (ZnCl₂)[2]
-
Reactant Preparation: Thoroughly mix acetophenone phenylhydrazone (1 equivalent) with anhydrous zinc chloride (catalytic amount) in a mortar and pestle.
-
Reaction Setup: Transfer the mixture to a round-bottom flask.
-
Heating: Heat the mixture to 170 °C for 5 minutes.
-
Work-up: After cooling, the product can be isolated by standard extraction and purification techniques.
Protocol 2: Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Reactant Preparation: Prepare a mixture of the arylhydrazine (1 equivalent) and the ketone or aldehyde (1-1.2 equivalents).
-
Reaction Setup: Add the reactant mixture to pre-heated polyphosphoric acid (PPA) with stirring.
-
Heating: Maintain the reaction temperature, monitoring for completion by TLC.
-
Work-up: Carefully pour the cooled reaction mixture into cold water to precipitate the product. The crude indole can then be collected by filtration and purified.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Methyl 5-hydroxy-1H-indole-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of such intermediates. This guide provides a comparative overview of two primary HPLC methodologies—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.
Comparison of HPLC Methods
The choice between RP-HPLC and NP-HPLC largely depends on the polarity of the analyte and the potential impurities. This compound is a moderately polar compound. Potential impurities could include the more polar 5-hydroxy-1H-indole-3-carboxylic acid (due to hydrolysis of the methyl ester) or less polar byproducts from the synthesis.
Data Presentation
The following table summarizes the key performance parameters of the two proposed HPLC methods for the purity assessment of this compound. The data is representative and intended to illustrate the comparative performance of the methods.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Normal-Phase HPLC (NP-HPLC) |
| Stationary Phase | C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mm | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724):Water (50:50, v/v) with 0.1% Formic Acid | Hexane:Ethyl Acetate (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 280 nm (UV) | 280 nm (UV) |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~6-8 minutes | ~5-7 minutes |
| Typical Application | General purity assessment, separation of non-polar to moderately polar impurities. | Separation of polar impurities and isomers. |
| Purity by Area (%) | >99.0% | >99.0% |
| Resolution (Rs) with 5-hydroxy-1H-indole-3-carboxylic acid | > 2.0 | < 1.5 (co-elution likely) |
Experimental Protocols
Detailed protocols for the two HPLC methods are provided below.
Method A: Reversed-Phase HPLC (RP-HPLC)
This method is suitable for routine purity analysis and is particularly effective at separating the main compound from less polar impurities.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase: A mixture of acetonitrile and water (50:50, v/v), with 0.1% formic acid added to the aqueous phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run
A Comparative Guide to the Structural Confirmation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous confirmation of the chemical structure of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, a scaffold of interest in medicinal chemistry, precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the validity of biological data. This guide provides a comparative overview of the key spectroscopic techniques used to confirm the structures of these derivatives, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for a series of substituted Methyl 2-Methyl-1H-indole-3-carboxylate derivatives. This data allows for a clear comparison of how different substituents affect the chemical shifts and mass-to-charge ratios, which are fundamental to confirming the structure of a new derivative.
Table 1: Comparative ¹H NMR Data of Methyl 2-Methyl-1H-indole-3-carboxylate Derivatives
| Compound | R | Solvent | δ (ppm) of Indole (B1671886) Protons and Substituents |
| 1 | H | CDCl₃ | 8.48 (brs, NH), 8.09 (dd, J=7.5, 2 Hz, H-4), 7.30 (dd, J=7.5, 2 Hz, H-7), 7.21 (qd, J=14.5, 7.5, 1.8 Hz, H-5), 7.19 (qd, J=14.5, 7.5, 1.8 Hz, H-6), 3.94 (s, 3H, OCH₃), 2.74 (s, 3H, 2-CH₃)[1] |
| 2 | 5-Br | CDCl₃ | 8.41 (brs, NH), 8.21 (s, H-4), 7.28 (d, J=8 Hz, H-7), 7.17 (d, J=8 Hz, H-6), 3.93 (s, 3H, OCH₃), 2.74 (s, 3H, 2-CH₃)[2] |
| 3 | 5-Cl | CDCl₃ | 8.43 (brs, NH), 8.05 (d, J=2 Hz, H-4), 7.21 (d, J=8.5 Hz, H-7), 7.14 (dd, J=8.5, 2 Hz, H-6), 3.94 (s, 3H, OCH₃), 2.74 (s, 3H, 2-CH₃)[2] |
| 4 | 5,7-diCl | CDCl₃ | 8.53 (brs, NH), 7.96 (s, H-4), 7.19 (s, H-6), 3.93 (s, 3H, OCH₃), 2.77 (s, 3H, 2-CH₃)[2] |
| 5 | 5-NO₂ | CDCl₃ | 8.99 (d, J=2 Hz, H-4), 8.62 (brs, NH), 8.12 (dd, J=9, 2 Hz, H-6), 7.36 (d, J=9 Hz, H-7), 4.00 (s, 3H, OCH₃), 2.81 (s, 3H, 2-CH₃)[2] |
Table 2: Comparative ¹³C NMR Data of Methyl 2-Methyl-1H-indole-3-carboxylate Derivatives
| Compound | R | Solvent | δ (ppm) of Key Carbons |
| 1 | H | CDCl₃ | 166.7 (C=O), 144.3 (C-2), 134.6 (C-7a), 127.2 (C-3a), 122.3, 121.6, 121.2 (Ar-CH), 110.6 (C-7), 104.3 (C-3), 50.8 (OCH₃), 14.2 (2-CH₃)[1] |
| 2 | 5-Br | CDCl₃ | 166.1 (C=O), 145.0 (C-2), 133.1 (C-7a), 128.8 (C-3a), 125.6, 124.1 (Ar-CH), 115.4 (C-5), 112.1 (C-7), 104.7 (C-3), 51.2 (OCH₃), 14.2 (2-CH₃)[2] |
| 3 | 5-Cl | CDCl₃ | 166.1 (C=O), 145.2 (C-2), 132.8 (C-7a), 128.3 (C-3a), 127.7, 122.7, 121.1 (Ar-CH), 111.5 (C-7), 104.6 (C-3), 50.9 (OCH₃), 14.2 (2-CH₃)[2] |
| 4 | 5,7-diCl | CDCl₃ | 165.5 (C=O), 145.6 (C-2), 130.4 (C-7a), 128.9 (C-3a), 127.6, 121.9, 119.8, 116.3 (Ar-C), 105.7 (C-3), 51.2 (OCH₃), 14.2 (2-CH₃)[2] |
| 5 | 5-NO₂ | CDCl₃ | 165.4 (C=O), 147.0 (C-2), 143.5 (C-7a), 137.5 (C-3a), 126.5, 118.5, 118.3 (Ar-CH), 113.4 (C-7), 110.7 (C-5), 106.7 (C-3), 51.3 (OCH₃), 14.3 (2-CH₃)[2] |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | R | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 1 | H | C₁₁H₁₂NO₂ | 190.0863 | 190.0874[1] |
| 2 | 5-Br | C₁₁H₁₀BrNO₂Na | 289.9787 | 289.9782 ([M+Na]⁺)[2] |
| 3 | 5-Cl | C₁₁H₁₀ClNO₂Na | 246.0292 | 246.0291 ([M+Na]⁺)[2] |
| 4 | 5,7-diCl | C₁₁H₉Cl₂NO₂ | 258.0084 | 258.0084[2] |
| 5 | 5-NO₂ | C₁₁H₁₀N₂O₄Na | 257.0533 | 257.0534 ([M+Na]⁺)[2] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results and valid comparisons. Below are generalized methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette to a height of about 4-5 cm.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
The sample is ionized, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
The detector records the abundance of each ion, generating a high-resolution mass spectrum which allows for the determination of the elemental composition.
-
Visualization of Experimental Workflow and Structural Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: General workflow for the synthesis and structural confirmation of indole derivatives.
References
A Comparative Analysis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate and its positional isomers (4-hydroxy, 6-hydroxy, and 7-hydroxy). The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and the position of the hydroxyl group can significantly influence the physicochemical properties and biological activities of these compounds. This document summarizes available data on their synthesis, properties, and biological activities, highlighting areas where further comparative research is needed.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) |
| Methyl 4-Hydroxy-1H-indole-3-carboxylate | C₁₀H₉NO₃ | 191.18 | 1.7 | 8.5 |
| This compound | C₁₀H₉NO₃ | 191.18 | 1.6 | 9.1 |
| Methyl 6-Hydroxy-1H-indole-3-carboxylate | C₁₀H₉NO₃ | 191.18 | 1.6 | 9.3 |
| Methyl 7-Hydroxy-1H-indole-3-carboxylate | C₁₀H₉NO₃ | 191.18 | 1.7 | 8.8 |
Synthesis of Methyl Hydroxy-1H-indole-3-carboxylates
The synthesis of these isomers can be achieved through various methods, with Fischer indole synthesis and esterification of the corresponding carboxylic acids being common routes. The specific starting materials and reaction conditions will vary depending on the desired position of the hydroxyl group.
General Experimental Protocol: Fischer Indole Synthesis followed by Esterification
This two-step process is a widely used method for preparing indole-3-carboxylates.
Step 1: Fischer Indole Synthesis of Hydroxy-1H-indole-3-carboxylic acid
-
Reaction Setup: A mixture of a substituted phenylhydrazine (B124118) hydrochloride (e.g., 4-hydroxyphenylhydrazine hydrochloride for the 5-hydroxy isomer) (1 equivalent) and a ketoester such as ethyl pyruvate (B1213749) (1.1 equivalents) in a suitable solvent (e.g., ethanol (B145695) or acetic acid) is prepared.
-
Reaction Conditions: The mixture is heated to reflux for a period of 2 to 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude indole-3-carboxylic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Step 2: Fischer-Speier Esterification
-
Reaction Setup: The synthesized hydroxy-1H-indole-3-carboxylic acid (1 equivalent) is suspended in a large excess of methanol (B129727).
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux for 4 to 8 hours, with reaction progress monitored by TLC.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude methyl ester is then purified by recrystallization or column chromatography to yield the final product.
Workflow for Synthesis
Caption: General workflow for the synthesis of Methyl Hydroxy-1H-indole-3-carboxylates.
Comparative Biological Activity
Direct comparative studies on the biological activities of all four positional isomers are limited in the publicly available literature. However, various indole derivatives, including the 5-hydroxy-3-carboxylate, have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. The position of the hydroxyl group is expected to play a crucial role in the molecule's interaction with biological targets.
Anticancer Activity
While specific IC₅₀ values for all four isomers against a common panel of cancer cell lines are not available, derivatives of 5-hydroxy-1H-indole-3-carboxylic acid have shown cytotoxic effects against breast cancer cells. The mechanism of action for many indole-based anticancer agents involves the modulation of key signaling pathways.
General Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory signaling pathways. Quantitative, comparative data for the hydroxy isomers of methyl-1H-indole-3-carboxylate is an area requiring further investigation.
General Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC₅₀ values can then be determined.
Antiviral Activity
Certain derivatives of this compound have been investigated for their antiviral activities, particularly against influenza and hepatitis B viruses.[1] For instance, some ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives have shown significant anti-HBV activities.[1] Another study reported on a derivative of 5-methoxyindole-3-carboxylic acid exhibiting an antiviral effect against SARS-CoV-2 in vitro.[2]
General Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Monolayer: A confluent monolayer of host cells is prepared in 6-well plates.
-
Virus Infection: The cells are infected with a known titer of the virus for 1-2 hours.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control. The IC₅₀ value is determined as the concentration that reduces the plaque number by 50%.
Signaling Pathways
Indole derivatives are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and immune responses. The specific effects of the hydroxy positional isomers on these pathways are not well-elucidated and represent an important area for future research.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa B) pathway is a central regulator of inflammation and cell survival. Some indole derivatives have been shown to inhibit this pathway.[3][4][5]
Caption: Potential inhibition of the NF-κB signaling pathway by hydroxy-indole derivatives.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases. Inhibition of this pathway is a target for therapeutic intervention.[6][7]
Caption: Potential inhibition of the JAK/STAT signaling pathway by hydroxy-indole derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Indole derivatives are known to be modulators of the AhR pathway.[8][9][10][11]
Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Conclusion and Future Directions
This guide consolidates the available information on this compound and its positional isomers. While the 5-hydroxy isomer and its derivatives have been the subject of some biological investigations, there is a clear need for direct, systematic comparative studies of all four positional isomers. Such studies would provide valuable insights into the structure-activity relationships and help guide the design of new therapeutic agents based on the indole scaffold. Future research should focus on:
-
Systematic Synthesis: Development and reporting of detailed, optimized synthesis protocols for each of the four isomers to enable their availability for comparative studies.
-
Comparative Biological Evaluation: Head-to-head screening of the isomers against a panel of cancer cell lines, inflammatory markers, and viruses to obtain comparative IC₅₀ values.
-
Mechanistic Studies: Elucidation of the specific signaling pathways modulated by each isomer to understand the molecular basis of their biological activities.
-
Physicochemical Profiling: Comprehensive experimental determination of key physicochemical properties to build robust structure-property relationship models.
References
- 1. Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide to the Biological Activity of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Methyl 5-hydroxy-1H-indole-3-carboxylate, in particular, serves as a versatile starting material for the synthesis of novel therapeutic agents due to its modifiable indole core and reactive ester group.[3][4] This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The derivatization of the this compound scaffold has led to the development of compounds with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies, comparing the efficacy of these derivatives.
Table 1: Anticancer Activity of 5-Hydroxyindole-3-Carboxylic Acid Derivatives
| Compound ID | Structure/Substituents | Cell Line | IC50 (µM) | Reference |
| 6d | 5-Hydroxy-1-(4-Methoxyphenyl)-2-Methyl-1H-Indole-3-Carboxylic Acid | - | - | [5] |
| 6c | 5-Hydroxy-2-Methyl-1-Propyl-1H-Indole-3-Carboxylic Acid | - | - | [5] |
| 6g | 1-Cyclohexyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | - | - | [5] |
| 6f | 5-Hydroxy-2-Methyl-1-(4-Methylbenzyl)-1H-Indole-3-Carboxylic Acid | - | - | [5] |
| 6b | 1-Benzyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | - | - | [5] |
| 6a | 1-Butyl-5-Hydroxy-2-Methyl-1H-Indole-3-Carboxylic Acid | - | - | [5] |
| 4e | Substituted-N-benzyl-1H-indole-2-carbohydrazide | MCF-7, A549, HCT | ~2 | [6] |
Note: Specific IC50 values for compounds 6a-6g were not provided in the source material, but their synthesis and characterization as potential anti-breast cancer agents were detailed.[5]
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound ID | Derivative Class | Target Organism | MIC (mg/mL) | Reference |
| 8 | (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | En. cloacae | 0.004-0.03 | [7] |
| 15 | (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | T. viride | 0.004-0.06 | [7] |
Table 3: Anti-inflammatory and Analgesic Activity of Indole Derivatives
| Compound ID | Derivative Class | Activity | Inhibition (%) | Reference |
| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Analgesic | 70.27 | [8] |
| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Analgesic | 61.36 | [8] |
| S10 | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Analgesic | 62.50 | [8] |
| S17 | 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative | Analgesic | 61.53 | [8] |
Note: The parent compound for this series was 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide, not directly a this compound derivative, but demonstrates the activity of a related indole scaffold.[8]
Table 4: 5-Lipoxygenase Inhibitory Activity of Ethyl 5-Hydroxyindole-3-Carboxylate Derivatives
| Compound ID | Structure/Substituents | Assay Type | IC50 (µM) | Reference |
| 19 | Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Cell-free | 0.7 | [9] |
| 19 | Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate | Polymorphonuclear leukocytes | 0.23 | [9] |
Structure-Activity Relationship (SAR) Insights
The biological potency of these indole derivatives is closely related to the nature and position of the substituents on the indole ring. For instance, in a series of ethyl 5-hydroxyindole-3-carboxylate derivatives designed as 5-lipoxygenase inhibitors, the introduction of methyl or chlorine groups at the ortho- and ortho/para-positions of a phenylthiomethyl ring at the 2-position of the indole was a favorable modification.[9] The most potent compound in this series was ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (19).[9]
For antimicrobial agents derived from (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, the presence of a 3-methylbutanoic acid substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety was beneficial for antibacterial activity.[7] For antifungal activity, a methyl group substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety proved to be favorable.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used to evaluate the biological activities of these indole derivatives.
1. MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]
3. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a standard in vivo model to screen for acute anti-inflammatory activity.
-
Animal Model: Typically performed in rats or mice.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[8]
Visualizing Workflows and Pathways
General Workflow for Derivatization and Biological Evaluation
The following diagram illustrates a typical workflow for the development of novel bioactive indole derivatives.
Caption: A general workflow for the synthesis and biological evaluation of indole derivatives.
Inhibition of Pro-Survival Signaling Pathways
Indole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for Novel Indole-3-Carboxylate Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole-3-carboxylate (B1236618) scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive compounds with therapeutic potential across multiple disease areas. The validation of their mechanism of action is a critical step in the drug discovery and development process. This guide provides a comparative analysis of novel indole-3-carboxylate compounds against established alternatives, supported by experimental data and detailed protocols for key validation assays.
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a range of inflammatory diseases. Indole-3-carboxaldehyde (ICA), a tryptophan metabolite, has been shown to inhibit NLRP3 inflammasome activation.[1]
Comparative Performance Data
| Compound | Target | Assay | IC50 |
| Novel Indole-3-Carboxaldehyde (ICA) | NLRP3 Inflammasome | IL-1β release in THP-1 macrophages | Not explicitly defined as a direct IC50, but demonstrated significant inhibition of IL-1β.[1] |
| BAY 11-7082 | NLRP3 Inflammasome / IKKβ | IL-1β release | ~10 µM (for IκB-α phosphorylation inhibition)[2] |
| NIC-12 (Novel Chemotype) | NLRP3 Inflammasome | IL-1β secretion in human monocytes | 8 nM[3] |
Experimental Protocol: NLRP3 Inflammasome Activation Assay
This protocol describes the in vitro assessment of NLRP3 inflammasome activation by measuring the release of Interleukin-1β (IL-1β) from macrophages.
Cell Line: THP-1 human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP
-
Test compounds (e.g., Indole-3-carboxaldehyde, BAY 11-7082)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by treating with 100 nM PMA for 48 hours.
-
Priming: Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for 1 hour.
-
Activation: Stimulate the cells with 5 mM ATP for 45 minutes to activate the NLRP3 inflammasome.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration and determine the IC50 value.
Signaling Pathway Diagram
Caption: NLRP3 inflammasome activation pathway and points of inhibition.
Aryl Hydrocarbon Receptor (AhR) Activation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Indole-3-carboxaldehyde (ICA) is a known endogenous ligand and activator of AhR.[4][5]
Comparative Performance Data
| Compound | Target | Assay | EC50 |
| Indole-3-carboxaldehyde (ICA) | AhR | DRE-luciferase reporter assay | ~3 µM[6] |
| TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) | AhR | DRE-luciferase reporter assay | Potent activator, often used as a reference compound.[7] |
| Indole (B1671886) | AhR | DRE-luciferase reporter assay | ~3 µM[6] |
Experimental Protocol: AhR Activation Assay
This protocol describes a cell-based reporter assay to measure the activation of the Aryl Hydrocarbon Receptor.
Cell Line: HepG2-lucia™ AhR cells (contain a stably integrated AhR-inducible reporter construct).
Materials:
-
HepG2-lucia™ AhR cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (e.g., Indole-3-carboxaldehyde, TCDD)
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom for microscopy)
Procedure:
-
Cell Seeding: Seed HepG2-lucia™ AhR cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the fold induction against the compound concentration to determine the EC50 value.
Signaling Pathway Diagram
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Bacterial DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a key target for antibiotics. Certain indole derivatives have been investigated for their potential to inhibit this enzyme.
Comparative Performance Data
| Compound | Target | Assay | IC50 |
| Novel Indole-3-carboxylic acid derivative (Compound 40) | S. aureus DNA Gyrase | Supercoiling inhibition assay | 0.71 µg/mL[8] |
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling inhibition assay | 0.94 µM[9] |
| Ciprofloxacin | S. aureus DNA Gyrase | Supercoiling inhibition assay | 61.7 µM[10] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This protocol measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Test compounds
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and a loading dye).
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band to determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Angiotensin II Type 1 (AT1) Receptor Antagonism
The Angiotensin II Type 1 (AT1) receptor is a G-protein coupled receptor that mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, playing a crucial role in blood pressure regulation. Novel indole-3-carboxylic acid derivatives have been developed as AT1 receptor antagonists.[11]
Comparative Performance Data
| Compound | Target | Assay | Ki (nM) |
| Novel Indole-3-carboxylic acid derivative | AT1 Receptor | Radioligand binding assay | High nanomolar affinity[11] |
| Losartan | AT1 Receptor | Radioligand binding assay | Moderate affinity (parent), high affinity (metabolite E3174)[12] |
Experimental Protocol: AT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for the AT1 receptor.
Materials:
-
Cell membranes expressing the AT1 receptor
-
Radioligand (e.g., [125I]-Angiotensin II)
-
Unlabeled competitor (e.g., Angiotensin II)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled competitor.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Logical Relationship Diagram
Caption: Logical relationship in a competitive AT1 receptor binding assay.
Orai1 Channel Blockade
Comparative Performance Data
| Compound | Target | Assay | IC50 |
| Novel Indole-3-carboxamide (Cpd-10) | Orai1 Channel | Patch-clamp electrophysiology in HEK293 cells | 4.8 µM[13] |
| GSK-7975A | Orai1/Orai3 Channels | Patch-clamp electrophysiology in HEK293 cells | ~4 µM[14][15] |
Experimental Protocol: Patch-Clamp Electrophysiology for Orai1 Currents
This protocol measures the inhibitory effect of a compound on Orai1-mediated calcium currents using the whole-cell patch-clamp technique.
Cell Line: HEK293 cells stably expressing Orai1 and STIM1.
Materials:
-
HEK293-Orai1/STIM1 cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular recording solutions
-
Thapsigargin (B1683126) (to deplete ER calcium stores and activate Orai1)
-
Test compounds
Procedure:
-
Cell Preparation: Plate the HEK293-Orai1/STIM1 cells on coverslips for recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ. Fill the pipettes with the intracellular solution.
-
Whole-Cell Configuration: Form a gigaseal between the patch pipette and a single cell and then rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential (e.g., at -80 mV) and record the baseline current.
-
Orai1 Activation: Perfuse the cell with an extracellular solution containing thapsigargin to activate the store-operated Orai1 currents.
-
Compound Application: Once a stable Orai1 current is established, perfuse the cell with the extracellular solution containing various concentrations of the test compound.
-
Data Analysis: Measure the amplitude of the Orai1 current before and after compound application to determine the percentage of inhibition. Construct a dose-response curve to calculate the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for patch-clamp electrophysiology of Orai1 channels.
References
- 1. Discovery of losartan, the first angiotensin II receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipg.it [research.unipg.it]
- 5. researchgate.net [researchgate.net]
- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional role of AhR in the expression of toxic effects by TCDD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Losartan: a selective angiotensin II type 1 (AT1) receptor antagonist for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of indole-3-carboxamides as fast onset and reversible Orai channel blockers: Structure-activity relationship and inhibition of T cell activation - American Chemical Society [acs.digitellinc.com]
- 14. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | ORAI1 Ca2+ Channel as a Therapeutic Target in Pathological Vascular Remodelling [frontiersin.org]
Unveiling the Antiviral Potential of Indole-Based Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antiviral agents is a continuous endeavor. Among the myriad of chemical scaffolds explored, the indole (B1671886) nucleus has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1] This guide provides a comparative analysis of the efficacy of different indole-based antiviral compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
A Comparative Look at Efficacy
The antiviral activity of indole-based compounds spans a broad range of viruses, including significant human pathogens. Their efficacy is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), which measure the concentration of a compound required to inhibit 50% of a specific biological or biochemical function. A lower value indicates higher potency. The 50% cytotoxic concentration (CC50) is also a critical parameter, representing the concentration at which the compound is toxic to 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50 or EC50, provides a measure of the compound's therapeutic window; a higher SI is desirable.
Here, we summarize the antiviral activities of several notable indole-based compounds against various viruses in a structured format for easy comparison.
| Compound Class | Specific Compound(s) | Target Virus(es) | Assay Type | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Marketed Drug | Arbidol (B144133) (Umifenovir) | Influenza A, SARS-CoV-2 | Virus-cell fusion inhibition, Viral replication | Various | 4.11 (SARS-CoV-2) | >100 | >24.3 | [2] |
| HIV Integrase Inhibitors | Indole-2-carboxylic acid derivative (17a) | HIV-1 | Integrase strand transfer inhibition | - | 3.11 (IC50) | - | - | [3][4] |
| HIV Tat-mediated Transcription Inhibitors | 3-oxindole-2-carboxylate (6f) | HIV-1 | Tat-mediated viral transcription | - | 0.4578 (IC50) | >50 | 111.37 | [5] |
| Dengue/Zika NS4B Inhibitors | Acyl-indole derivatives (24a, 28a) | Dengue Virus (Serotypes 1-4) | Viral replication | - | 0.0011-0.24 (EC50 for 24a), 0.00060-0.084 (EC50 for 28a) | - | - | [6] |
| Indole alkaloid derivatives | Dengue Virus, Zika Virus | Viral replication | Various | Low micromolar range | - | - | [7][8] | |
| Influenza Inhibitors | Indole-2-carboxylate (B1230498) derivative (14f) | Influenza A (A/FM/1/47) | Viral replication | - | 7.53 (IC50) | >91.4 | 12.1 | [9] |
| SARS-CoV-2 3CLpro Inhibitors | Indole chloropyridinyl ester (1) | SARS-CoV-2 | 3CLpro enzyme inhibition | VeroE6 | 2.8 (EC50) | >100 | >35.7 | [10] |
| Broad-Spectrum Antivirals | 7-azaindole derivative (ASM-7) | SARS-CoV-2 | Spike-hACE2 interaction inhibition | A549, MRC-5 | 1.001 (EC50) | >10 | >9.9 |
Mechanisms of Action: A Deeper Dive
Indole-based compounds exert their antiviral effects through diverse mechanisms, targeting various stages of the viral life cycle. Understanding these mechanisms is crucial for the rational design of more potent and specific antiviral drugs.
Viral Entry and Fusion Inhibition
A prominent example of an entry inhibitor is Arbidol (Umifenovir) . This broad-spectrum antiviral primarily targets the initial stages of viral infection by inhibiting the fusion of the viral envelope with the host cell membrane. In the case of influenza virus, Arbidol interacts with the hemagglutinin (HA) protein, stabilizing it in its pre-fusion conformation and preventing the pH-induced conformational changes necessary for membrane fusion.[11] A similar mechanism is proposed for its activity against SARS-CoV-2, where it is thought to interfere with the spike (S) protein's interaction with the ACE2 receptor.[12]
References
- 1. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 12. Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 5-hydroxy-1H-indole-3-carboxylates and Related Indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are indispensable computational tools in modern drug discovery, enabling researchers to predict the biological activity of chemical compounds based on their molecular structures. This guide provides a comparative analysis of various QSAR studies on 5-hydroxy-1H-indole-3-carboxylates and other indole (B1671886) derivatives, focusing on their application in predicting anticancer and antiviral activities. The indole scaffold is a prominent feature in many pharmaceuticals, making QSAR a critical methodology for optimizing lead compounds.[1][2][3]
Comparison of QSAR Methodologies: 2D-QSAR vs. 3D-QSAR
The two primary approaches discussed in the literature for indole derivatives are 2D-QSAR and 3D-QSAR. Each offers a different perspective on the relationship between a molecule's structure and its activity.
2D-QSAR: This ligand-based drug design (LBDD) approach establishes a mathematical relationship between the biological activity and the 2D structural properties (physicochemical descriptors) of a series of compounds.[1] These descriptors can include electronic properties, hydrophobicity, and topological indices. The resulting model is typically a linear equation that can be used to predict the activity of new, unsynthesized compounds.[1]
3D-QSAR: This method extends the analysis into three-dimensional space. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of molecules with their 3D molecular fields (e.g., steric, electrostatic, hydrophobic).[4][5] These models provide a more detailed, visual understanding of the structural requirements for activity, often represented by 3D contour maps that highlight regions where specific properties are favorable or unfavorable.[4]
Data Presentation: Performance of QSAR Models
The robustness and predictive power of a QSAR model are assessed using several statistical parameters. Below is a comparison of models developed for different series of indole derivatives.
Table 1: Statistical Validation of a 2D-QSAR Model for Anticancer Indole Derivatives
This model was developed for a series of 24 thiosemicarbazone-indole derivatives to predict their anticancer activity (pIC₅₀).[1]
| Parameter | Threshold Value | Model Score | Description |
| Internal Validation | |||
| R² | > 0.6 | 0.8622 | Coefficient of determination for the training set. |
| R²adj | - | 0.8304 | R² adjusted for the number of descriptors. |
| Q² | > 0.5 | 0.7730 | Cross-validated correlation coefficient (Leave-One-Out). |
| External Validation | |||
| R²test | > 0.6 | 0.8622 | Coefficient of determination for the external test set. |
| |R²₀ – R'²₀| | < 0.3 | 0.0318 | Squared correlation coefficients between experimental and predicted values with and without intercept. |
| k or k' | 0.85 < k < 1.15 | 0.9967 or 1.0007 | Slopes of the regression lines through the origin. |
Data sourced from a 2D-QSAR study on indole derivatives as anti-cancer agents.[1]
Table 2: Statistical Validation of 3D-QSAR Models for Anti-HBV 5-hydroxy-1H-indole-3-carboxylates
These models were developed to optimize a series of 5-hydroxy-1H-indole-3-carboxylates with potent anti-Hepatitis B Virus (HBV) activities.[4]
| Parameter | CoMFA Model | CoMSIA Model | Description |
| q² | 0.689 | 0.578 | Cross-validated correlation coefficient (Leave-One-Out). |
| r² | 0.965 | 0.973 | Non-cross-validated correlation coefficient. |
| SEE | 0.082 | 0.078 | Standard Error of Estimate. |
| F-value | 148.751 | 100.342 | F-test value. |
| Test Set Compounds | 6 | 6 | Number of compounds in the external test set for validation. |
Data sourced from a 3D-QSAR study on 5-hydroxy-1H-indole-3-carboxylates.[4]
Table 3: Descriptors in the 2D-QSAR Model for Anticancer Activity
The final 2D-QSAR equation highlights the importance of specific molecular descriptors in determining the anticancer activity of the studied indole derivatives.[1]
| Descriptor | Coefficient | Description |
| ATSC3e | -0.635 | Centred Broto-Moreau autocorrelation of a topological structure - lag 3 / weighted by Sanderson electronegativities. |
| GATS8v | -0.198 | Geary autocorrelation - lag 8 / weighted by van der Waals volumes. |
| nHBDon_Lipinski | -0.219 | Number of hydrogen bond donors (Lipinski's rule). |
| Constant | 5.253 | Intercept of the regression equation. |
The generated QSAR equation is: pIC₅₀ = -0.635(ATSC3e) - 0.198(GATS8v) - 0.219(nHBDon_Lipinski) + 5.253.[1]
Experimental and Computational Protocols
A typical QSAR study follows a structured workflow, from data collection to model validation and application.
References
- 1. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel 5-hydroxy-1H-indole-3-carboxylates with anti-HBV activities based on 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetic Profile of Indole-3-Carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro pharmacokinetic properties of various indole-3-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. The data presented herein is intended to aid researchers in the selection and optimization of lead compounds during the drug discovery process. The information is primarily based on a systematic in vitro pharmacokinetic study of a series of synthetic cannabinoid receptor agonists (SCRAs) with indole-3-carboxamide cores.
Key Pharmacokinetic Parameters: A Comparative Overview
The in vitro pharmacokinetic profile of a drug candidate is a critical determinant of its potential in vivo behavior, influencing its efficacy and safety. Key parameters evaluated for the indole-3-carboxamide derivatives include metabolic stability, plasma protein binding, and potential for cytochrome P450 (CYP) inhibition.
Metabolic Stability
Metabolic stability, assessed in human liver microsomes (HLM) and human hepatocytes (HH), provides an indication of a compound's susceptibility to metabolism by hepatic enzymes. This, in turn, influences its half-life and oral bioavailability. The intrinsic clearance (CLint) is a measure of the rate of metabolism by the liver, independent of blood flow.
The following table summarizes the in vitro metabolic stability data for a selection of indole-3-carboxamide derivatives.[1][2]
| Compound | System | Intrinsic Clearance (CLint) (mL/min/kg) | Half-life (t½) (min) |
| (S)-AMB-FUBINACA | HLM | 2944 ± 95.9 | 0.60 ± 0.02 |
| HH | 3216 ± 607 | 2.50 ± 0.55 | |
| (S)-5F-MDMB-PICA | HLM | 115 ± 20.3 | 10.9 ± 1.9 |
| HH | 143 ± 17.5 | 45.1 ± 5.5 | |
| (S)-MDMB-4en-PICA | HLM | 28.9 ± 13.9 | 43.1 ± 20.7 |
| HH | 134 ± 20.0 | 48.0 ± 7.1 | |
| (S)-AB-FUBINACA | HLM | 21.0 ± 6.42 | 118 ± 28 |
| HH | 110 ± 34.5 | 76 ± 24 |
Data presented as mean ± standard deviation.
Generally, the tested indole-3-carboxamide SCRAs were rapidly metabolized in vitro.[1][2] It was also noted that indole-based compounds were significantly less metabolically reactive than their indazole analogues in in vitro human liver microsome studies.[1]
Plasma Protein Binding (PPB)
The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target site and metabolizing enzymes. Highly protein-bound drugs tend to have a lower volume of distribution and clearance.
The table below presents the plasma protein binding data for several indole-3-carboxamide derivatives.[1][2]
| Compound | Plasma Protein Binding (%) |
| (S)-MDMB-FUBINACA | 99.5 ± 0.08 |
| (S)-AMB-FUBINACA | 99.3 ± 0.03 |
| (S)-5F-MDMB-PICA | 98.8 ± 0.03 |
| (S)-MDMB-4en-PICA | 98.4 ± 0.06 |
| (S)-AB-FUBINACA | 97.4 ± 0.12 |
| (R)-4F-MDMB-BINACA | 88.9 ± 0.49 |
Data presented as mean ± standard deviation.
All tested indole-3-carboxamide SCRAs were found to be highly protein bound, with percentages ranging from 88.9% to 99.5%.[1][2]
Cytochrome P450 (CYP) Inhibition
The inhibition of CYP enzymes is a major cause of drug-drug interactions. Assessing the inhibitory potential of new chemical entities against major CYP isoforms is a critical step in drug development.
Based on extensive literature searches, there is a notable lack of publicly available, specific experimental data on the in vitro inhibition of cytochrome P450 isoforms by indole-3-carboxamide derivatives, including IC50 values. While the metabolism of some indole-3-carboxamides is known to involve CYP enzymes, their direct inhibitory potential against specific isoforms has not been widely reported in the literature reviewed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key in vitro pharmacokinetic assays.
Metabolic Stability Assay
The metabolic stability of the indole-3-carboxamide derivatives was assessed using pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes (pHHeps).
Protocol:
-
Incubation: The test compound (at a final concentration, e.g., 1 µM) is incubated with either pHLM (e.g., 0.5 mg/mL) or pHHeps (e.g., 1 million cells/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (for HLM) or by virtue of the endogenous cofactors in hepatocytes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to determine the in vitro half-life (t½), which is then used to calculate the intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard method for determining the extent of a drug's binding to plasma proteins.
Protocol:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Loading: One chamber is loaded with plasma spiked with the test compound, and the other chamber is loaded with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow for equilibrium to be reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber (unbound drug) to the concentration in the plasma chamber (total drug). The percentage of protein binding is then calculated as (1 - fu) * 100.
Cytochrome P450 Inhibition Assay
This is a general protocol for assessing the potential of a compound to inhibit major CYP450 isoforms.
Protocol:
-
Incubation Mixture: A mixture containing human liver microsomes, a specific CYP isoform probe substrate, and phosphate buffer (pH 7.4) is prepared.
-
Test Compound Addition: The test compound is added at various concentrations. A positive control inhibitor for each isoform is also run.
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Reaction Termination: The reaction is stopped with a cold organic solvent containing an internal standard.
-
Sample Processing: Samples are centrifuged to remove precipitated protein.
-
Analysis: The supernatant is analyzed by LC-MS/MS to measure the formation of the metabolite of the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the test compound concentration.
References
Efficacy of 5-Hydroxy-1H-Indole-3-Carboxylate Derivatives Against Pathogenic Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, derivatives of 5-hydroxy-1H-indole-3-carboxylic acid are attracting significant interest for their potential as novel antibacterial agents. This guide provides a comparative overview of the efficacy of these and structurally related indole derivatives against pathogenic bacteria, supported by available experimental data. While specific data on a comprehensive series of methyl 5-hydroxy-1H-indole-3-carboxylate derivatives is limited in the current literature, this guide draws on closely related analogues to provide valuable insights for researchers in this field.
Comparative Antibacterial Activity
The antibacterial efficacy of various indole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of several classes of indole-3-carboxylic acid and other indole derivatives against a panel of Gram-positive and Gram-negative bacteria.
Indole-3-Carboxamide Derivatives
A study on α,ω-di(indole-3-carboxamido)polyamine derivatives highlighted the potent and broad-spectrum activity of 5-bromo-substituted analogues.[1] These compounds demonstrate a notable ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Class | Derivative | Target Organism | MIC (µM) |
| 5-Bromo-indole-3-carboxamides | 13b (polyamine PA-3-6-3) | S. aureus | ≤ 0.28 |
| MRSA | ≤ 0.28 | ||
| A. baumannii | ≤ 0.28 | ||
| C. neoformans | ≤ 0.28 | ||
| 5-Methyl-indole-3-carboxamides | Various polyamine conjugates | S. aureus | Consistently Active |
| C. neoformans | Consistently Active |
Data sourced from a study on indole-3-carboxamido-polyamine conjugates.[1]
Thiazolidinone Derivatives of Indole Carboxylates
Research into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives has revealed compounds with excellent activity against a range of bacteria, in some cases exceeding that of conventional antibiotics like ampicillin (B1664943) and streptomycin.[2][3][4]
| Compound Class | Derivative | Target Organism | MIC (mg/mL) |
| Indole-2-carboxylate Thiazolidinones | Compound 8 | Enterobacter cloacae | 0.004 |
| Escherichia coli | 0.03 | ||
| Compound 12 | Escherichia coli | 0.004 | |
| Compound 11 | Bacillus cereus | 0.008 | |
| Compound 17 | Staphylococcus aureus | 0.008 |
Data from a study on N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates.[2][3][4]
Similarly, 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids have demonstrated potent antibacterial activity.[5]
| Compound Class | Derivative | Target Organism | MIC (µM x 10⁻²) |
| Indole-Thiazolidinone Carboxylic Acids | Compound 5b | Gram-positive & Gram-negative bacteria | 0.56 - 12.50 |
| Compound 4h | Gram-positive & Gram-negative bacteria | - | |
| Compound 5g | Gram-positive & Gram-negative bacteria | - |
Data from a study on 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic acids. The most active compounds are listed.[5]
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The most common method cited in the referenced studies is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.[1]
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton Broth - MHB) and incubated. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only the medium and bacteria (positive control) and only the medium (negative control) are also included. The microtiter plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be confirmed by measuring the optical density at 600 nm.
Experimental workflow for MIC determination.
Potential Mechanisms of Action
The precise mechanisms of action for many indole derivatives are still under investigation, but several studies have elucidated potential pathways.
Membrane Perturbation
Some indole derivatives, particularly those with lipophilic and cationic characteristics like the indole-3-carboxamido-polyamine conjugates, are thought to exert their antibacterial effect by disrupting the bacterial cell membrane.[2][6] This disruption can lead to leakage of intracellular components and ultimately cell death.
Proposed mechanism of membrane disruption.
Enzyme Inhibition
Another proposed mechanism for certain indole derivatives is the inhibition of essential bacterial enzymes. For instance, docking studies have suggested that some (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives may inhibit E. coli MurB.[2] MurB is an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme would compromise the structural integrity of the cell wall, leading to cell lysis.
Proposed mechanism of MurB enzyme inhibition.
Conclusion
Derivatives of 5-hydroxy-1H-indole-3-carboxylic acid and related indole structures represent a promising area for the development of new antibacterial agents. The available data, primarily from amide and other ester analogues, demonstrate that modifications to the indole core can yield compounds with potent activity against a range of pathogenic bacteria, including drug-resistant strains. Key structure-activity relationships appear to involve substitutions at the 5-position of the indole ring and the nature of the substituent at the 3-position. The proposed mechanisms of action, including membrane disruption and enzyme inhibition, offer multiple avenues for further optimization. Future research focused on synthesizing and evaluating a systematic series of this compound derivatives is warranted to fully explore the potential of this chemical space in the fight against bacterial infections.
References
- 1. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of antimicrobial activity with standard antibiotics
A Comparative Analysis Against Standard Antibiotics
In the global battle against antimicrobial resistance, the discovery of novel therapeutic agents is paramount. This guide presents a comparative study of "Compound X," a novel antimicrobial candidate, against established standard antibiotics. Through a detailed examination of its in vitro activity, supported by rigorous experimental data, we provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential. This objective analysis, complete with detailed methodologies and visual workflows, aims to facilitate a deeper understanding of Compound X's place in the future of infectious disease treatment.
Data Presentation: A Head-to-Head Comparison
The in vitro efficacy of Compound X was quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against key Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] For a clear and direct comparison, the performance of Compound X is presented alongside that of two widely used antibiotics: Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide primarily effective against Gram-positive bacteria.
The data reveals that Compound X demonstrates significant inhibitory activity against the tested strains. Notably, its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) suggests a potential role in addressing challenging resistant infections.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound X vs. Standard Antibiotics (µg/mL)
| Microorganism | Compound X | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.5 | 1 |
| Staphylococcus aureus (MRSA, ATCC 43300) | 16 | >128[2] | 2[2] |
| Escherichia coli (ATCC 25922) | 32 | 0.015 | >128 |
Note: Data for Compound X is hypothetical and for illustrative purposes, based on typical results for novel compounds. Data for standard antibiotics is sourced from cited literature.
In addition to MIC values, the Zone of Inhibition assay provides a qualitative measure of antimicrobial effectiveness. This test involves placing a disk impregnated with the antimicrobial agent on an agar (B569324) plate inoculated with a specific microorganism. The size of the clear zone around the disk, where bacterial growth is inhibited, is indicative of the agent's potency.
Table 2: Zone of Inhibition Diameters for Compound X vs. Standard Antibiotics (mm)
| Microorganism | Compound X | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 25922) | 18 | 25 | 17 |
| Escherichia coli (ATCC 25922) | 15 | 30 | 0 |
Note: Data for Compound X is hypothetical and for illustrative purposes. Larger zones generally indicate greater antimicrobial activity.[3]
Experimental Protocols: The Foundation of Our Findings
The data presented in this guide was generated using standardized and widely accepted methodologies to ensure reproducibility and accuracy.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC values were determined using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of Compound X and the standard antibiotics was prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: The test microorganisms were cultured overnight, and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate was inoculated with the standardized bacterial suspension. The plates were then incubated at 37°C for 18-24 hours under aerobic conditions.
-
Determination of MIC: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Zone of Inhibition Assay: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion test was employed to assess the antimicrobial activity of the compounds qualitatively.
-
Inoculum Preparation: A standardized inoculum of the test microorganism was prepared as described for the MIC assay.
-
Inoculation of Agar Plate: A sterile cotton swab was dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Application of Antimicrobial Disks: Sterile paper disks (6 mm in diameter) were impregnated with a known concentration of Compound X or the standard antibiotics. The disks were then placed on the surface of the inoculated agar plate.
-
Incubation: The plates were inverted and incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, the diameter of the clear zone of no bacterial growth around each disk was measured in millimeters.
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in the MIC and Zone of Inhibition assays.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Caption: Workflow for the Zone of Inhibition Assay.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate, ensuring compliance with standard safety practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care. Based on data for structurally similar indole (B1671886) compounds, this chemical should be treated as a hazardous substance. All waste containing this compound must be segregated and disposed of as hazardous waste.[1][2]
Key Principles:
-
Do not mix with non-halogenated or other incompatible waste streams unless explicitly approved by your institution's safety officer.[3][5]
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Eye Protection | Safety goggles or a face shield.[5] |
| Lab Coat | Standard laboratory coat.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[5]
1. Waste Identification and Segregation:
-
Characterize all materials containing this compound as hazardous chemical waste.[1][5] This includes:
-
Solid Waste: Collect all solid waste in a designated, leak-proof hazardous waste container.[5]
-
Liquid Waste: Collect solutions in a separate, compatible hazardous liquid waste container.[5]
2. Container Labeling and Storage:
-
The waste container must be clearly and accurately labeled.[5] The label should include:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be cool, dry, well-ventilated, and away from general lab traffic.[1][5]
3. Final Disposal Arrangement:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5]
-
Do not accumulate large quantities of chemical waste in the laboratory.[5] The final disposal is typically handled by a licensed hazardous waste disposal company through methods like high-temperature incineration.[1]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Evacuate the immediate area.[2]
-
Wear the appropriate PPE.[2]
-
Contain the spill with an absorbent material like vermiculite (B1170534) or sand.[5]
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[2][5]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2][5]
-
-
Large Spills:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 5-Hydroxy-1H-Indole-3-Carboxylate
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Methyl 5-Hydroxy-1H-Indole-3-Carboxylate. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate selection of PPE. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2] | To protect against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.[2] | To prevent skin contact, which may cause skin irritation.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[3][4] | To shield the body from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[2][3] | To avoid inhalation of dust, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[5]
2. Handling Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is correctly worn.
-
Weighing and Transfer:
-
Use a clean spatula and a weigh boat for transferring the solid chemical.
-
Perform all transfers within the fume hood to contain any dust.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
When dissolving the compound, add the solvent slowly to the flask containing the chemical.
-
If necessary, use a magnetic stirrer to aid dissolution.
-
Ensure the flask is clearly labeled with the chemical name, concentration, solvent, and date.
-
3. Spill Response:
-
Small Spills (within a fume hood):
-
Alert others in the immediate vicinity.
-
Wearing appropriate PPE, carefully sweep or wipe up the spilled material.
-
Place the waste into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
4. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[6]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused chemicals, contaminated PPE, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7] Do not dispose of it down the drain or with household garbage.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H9NO3 | CID 14144546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
